Technical Documentation Center

1-((Quinolin-2-YL)methyl)piperidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-((Quinolin-2-YL)methyl)piperidin-4-one
  • CAS: 571147-27-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-((Quinolin-2-YL)methyl)piperidin-4-one: Physicochemical Profiling and Synthetic Applications

Executive Summary In modern drug discovery, the strategic assembly of privileged scaffolds is critical for navigating the complex multiparameter optimization of pharmacokinetics and target affinity. 1-((Quinolin-2-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic assembly of privileged scaffolds is critical for navigating the complex multiparameter optimization of pharmacokinetics and target affinity. 1-((Quinolin-2-yl)methyl)piperidin-4-one (CAS: 571147-27-8) represents a highly versatile, bifunctional building block. By coupling the rigid, lipophilic, and electron-deficient quinoline ring with the sp³-rich, conformationally flexible piperidin-4-one core, this molecule serves as a critical intermediate in the synthesis of advanced therapeutics, including Fatty Acid Amide Hydrolase (FAAH) and Protein-Tyrosine Phosphatase (PTP) inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in target binding, and self-validating synthetic protocols for downstream derivatization.

Physicochemical Topology & Structural Logic

The utility of 1-((Quinolin-2-yl)methyl)piperidin-4-one lies in its balance of flat aromaticity and three-dimensional (sp³) character. The quinoline moiety provides a robust vector for π-π stacking and hydrophobic interactions, while the piperidone ring introduces a basic amine for solubility and a reactive ketone handle for late-stage diversification.

The quantitative properties of this scaffold are summarized below, highlighting its alignment with Lipinski’s Rule of Five for oral bioavailability.

Table 1: Chemical and Physical Properties
PropertyValueStructural Implication
Chemical Name 1-((Quinolin-2-yl)methyl)piperidin-4-oneBifunctional core scaffold
CAS Number 571147-27-8Unique registry identifier
Molecular Formula C₁₅H₁₆N₂OOptimal heavy atom count for fragment growth
Molecular Weight 240.30 g/mol Low MW allows extensive downstream functionalization
Topological Polar Surface Area (TPSA) ~33.2 ŲExcellent membrane permeability profile
Hydrogen Bond Donors 0Minimizes desolvation penalty during target binding
Hydrogen Bond Acceptors 3Ketone oxygen and two nitrogen atoms
Rotatable Bonds 2Restricted flexibility reduces entropic penalty upon binding

Pharmacological Utility: The Quinoline-Piperidone Axis

The structural logic of this molecule makes it an ideal precursor for mapping complex enzyme active sites. The methylene linker between the quinoline and piperidone rings provides exactly two rotatable bonds, allowing the molecule to adopt a "bent" conformation that perfectly occupies dual-pocket binding sites.

For instance, in the development of reversible inhibitors for Fatty Acid Amide Hydrolase (FAAH) , the ketone is converted into an oxime carbamate. The quinoline ring anchors into the cytosolic hydrophobic port of FAAH, while the functionalized piperidone interacts covalently or via strong hydrogen bonding with the catalytic serine triad. A similar binding paradigm is observed in Protein-Tyrosine Phosphatase 1B (PTP1B) inhibitors , where the quinoline acts as a lipophilic tail to enhance cellular permeability.

Pharmacophore QCore Quinoline Scaffold (Lipophilic Anchor, π-π Stacking) Linker Methylene Bridge (Conformational Flexibility) QCore->Linker C2-Position Enzyme Target Enzyme (e.g., FAAH / PTP1B) QCore->Enzyme Hydrophobic Binding PCore Piperidin-4-one Core (sp3-rich, Reactive Handle) Linker->PCore N-Alkylation PCore->Enzyme Covalent / H-Bonding

Pharmacophore mapping of 1-((Quinolin-2-yl)methyl)piperidin-4-one.

Synthetic Methodologies: Derivatization via Reductive Amination

The most common synthetic application of 1-((Quinolin-2-yl)methyl)piperidin-4-one is the functionalization of the C4-ketone via reductive amination. This process transforms the planar sp² ketone into a tetrahedral sp³ amine, generating a highly basic, functionalized piperidine derivative.

Causality of Reagent Selection
  • Solvent (DCE vs. DCM): 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) because its higher boiling point (83 °C) accommodates mild heating, which is often required to drive the condensation of sterically hindered amines.

  • Catalyst (Acetic Acid): Glacial acetic acid serves a dual purpose. It protonates the ketone to accelerate nucleophilic attack and stabilizes the resulting iminium ion.

  • Reductant (NaBH(OAc)₃): Sodium triacetoxyborohydride is specifically chosen because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures it selectively reduces the highly electrophilic iminium ion without reducing the unreacted starting ketone into a piperidinol byproduct.

Workflow Start Piperidone Precursor Iminium Iminium Ion Intermediate Start->Iminium Amine Primary Amine + AcOH Catalyst Amine->Iminium Product Bioactive Amine Derivative Iminium->Product Reductant NaBH(OAc)3 Reduction Reductant->Product

Step-by-step reductive amination workflow for piperidone derivatization.

Step-by-Step Self-Validating Protocol
  • Iminium Ion Formation:

    • Dissolve 1-((Quinolin-2-yl)methyl)piperidin-4-one (1.0 eq, 1.0 mmol) and the desired primary amine (1.2 eq, 1.2 mmol) in anhydrous DCE (5.0 mL) under an inert argon atmosphere.

    • Add glacial acetic acid (1.5 eq, 1.5 mmol) dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the mass corresponding to the iminium ion[M+H]⁺ is the dominant peak. Proceeding prematurely will result in the direct reduction of the ketone.

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer.

    • Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Quench and Extraction:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) until gas evolution (H₂) ceases and the pH reaches ~8.

    • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Perform TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The product should appear as a new, highly polar spot (staining positive with ninhydrin if a secondary amine is formed), clearly distinct from the higher-Rf starting ketone.

Analytical Self-Validation Systems

To ensure the integrity of the synthesized 1-((Quinolin-2-yl)methyl)piperidin-4-one derivatives, the following analytical markers must be validated:

  • ¹H NMR (CDCl₃, 400 MHz): The isolated methylene bridge protons between the quinoline and piperidine rings appear as a distinct singlet at ~3.8 ppm . This is your primary diagnostic marker for scaffold integrity. Upon successful reductive amination, the symmetrical multiplets of the piperidone α-protons (originally at ~2.4 ppm) will shift and become highly complex due to the newly introduced chiral center at C4.

  • LC-MS (ESI+): The parent ketone exhibits a highly stable[M+H]⁺ peak at m/z 241.1 . During fragmentation (MS/MS), a dominant product ion is consistently observed at m/z 142.1 , corresponding to the stable quinolin-2-ylmethyl cation. The presence of this fragment in downstream derivatives confirms that the core pharmacophore remains intact.

References

  • A new group of oxime carbamates as reversible inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(15):4406-11 (2010). Available at: [Link]

  • Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at: [Link]

Exploratory

Structural Elucidation of 1-((Quinolin-2-yl)methyl)piperidin-4-one: A Comprehensive Analytical Framework

Executive Summary The compound 1-((quinolin-2-yl)methyl)piperidin-4-one (CAS: 562840-42-0) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry, particularly in the development of kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-((quinolin-2-yl)methyl)piperidin-4-one (CAS: 562840-42-0) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a lipophilic quinoline pharmacophore linked via a methylene bridge to a basic, conformationally flexible piperidin-4-one ring.

This whitepaper provides an authoritative, in-depth technical guide to the structural elucidation of this molecule. By moving beyond standard analytical reporting, this guide emphasizes the causality behind experimental choices and establishes self-validating workflows to ensure absolute structural certainty.

Chemical Context & Molecular Architecture

Before initiating empirical analysis, a theoretical framework of the molecule must be established to predict analytical behavior and set validation parameters.

  • Molecular Formula: C15​H16​N2​O

  • Exact Mass: 240.1263 Da

  • Symmetry Considerations: The piperidin-4-one ring, assuming rapid chair-to-chair interconversion or a time-averaged solution state, possesses a Cs​ plane of symmetry passing through the nitrogen and the carbonyl carbon. This symmetry is a critical diagnostic feature for NMR validation.

Workflow A Sample Preparation (HPLC Purification >98%) D 1D NMR (1H, 13C) (Chemical Shifts & Integration) A->D BA BA A->BA B HRMS-ESI Analysis (Molecular Mass & Fragmentation) F Structural Validation (1-((Quinolin-2-yl)methyl)piperidin-4-one) B->F C FT-IR Spectroscopy (Functional Group Triage) C->F E 2D NMR (COSY, HSQC, HMBC) (Spatial & Bond Connectivity) D->E E->F BA->C

Fig 1: Self-validating analytical workflow for structural elucidation.

Self-Validating Analytical Workflows (Methodology)

To ensure high-fidelity structural characterization, the following step-by-step methodologies are designed as closed-loop, self-validating systems.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality for Choice: Electrospray Ionization (ESI) in positive mode is deliberately chosen over hard ionization techniques like Electron Impact (EI). The basic tertiary amine of the piperidone ring readily accepts a proton, ensuring a robust [M+H]+ molecular ion signal without premature fragmentation, which is essential for exact mass determination[1].

Step-by-Step Protocol:

  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to facilitate protonation).

  • Inject 2 µL into a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Operate the capillary voltage at 3.5 kV and the desolvation temperature at 350°C.

  • Acquire data in positive ion mode from m/z 50 to 500.

  • Self-Validation Checkpoint: The observed exact mass must fall within < 5 ppm error of the theoretical [M+H]+ mass (241.1341 Da). Furthermore, the isotopic distribution must perfectly mirror the theoretical C15​H16​N2​O pattern, confirming the absence of isobaric impurities.

Nuclear Magnetic Resonance (NMR) Protocol

Causality for Choice: Deuterated chloroform ( CDCl3​ ) is selected as the solvent because 1-((quinolin-2-yl)methyl)piperidin-4-one is a lipophilic free base. CDCl3​ lacks exchangeable deuterons that could interact with the basic nitrogen, preventing line broadening, and provides excellent signal resolution for both aromatic and aliphatic regions[2].

Step-by-Step Protocol:

  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal reference).

  • Transfer to a 5 mm precision NMR tube.

  • Acquire 1H NMR (400 MHz) using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation for accurate integration.

  • Acquire 13C NMR (100 MHz) using a proton-decoupled sequence (zgpg30), 1024 scans.

  • Acquire 2D sequences: 1H−1H COSY, 1H−13C HSQC, and 1H−13C HMBC.

  • Self-Validation Checkpoint ( 1H ): The total integral of the 1H spectrum must strictly sum to 16 protons . Any deviation indicates solvent contamination or incomplete reaction.

  • Self-Validation Checkpoint ( 13C ): Despite containing 15 carbon atoms, the 13C spectrum must display exactly 13 distinct signals . This validates the Cs​ symmetry of the piperidone ring, where C-2'/C-6' and C-3'/C-5' are chemically equivalent.

Mechanistic Structural Elucidation (Results & Causality)

Mass Spectrometry & Fragmentation Causality

The HRMS-ESI spectrum yields a base peak at m/z 241.1341, confirming the [M+H]+ ion. To elucidate the connectivity, collision-induced dissociation (CID) is applied to generate fragment ions.

The fragmentation of quinoline derivatives follows highly predictable pathways[3]. The most prominent fragment occurs at m/z 142.0651. This is caused by the heterolytic cleavage of the C−N bond between the methylene bridge and the piperidone nitrogen, yielding a highly stable, resonance-stabilized quinolin-2-ylmethyl cation . A secondary fragmentation pathway involves the expulsion of carbon monoxide ( −28 Da) from the piperidone ring, a classic diagnostic marker for cyclic ketones, yielding an ion at m/z 213.1392[4].

Fragmentation M [M+H]+ m/z 241.1341 F1 Quinolin-2-ylmethyl Cation m/z 142.0651 M->F1 Cleavage of C-N bond F2 [M+H - CO]+ m/z 213.1392 M->F2 Loss of Carbon Monoxide F3 Piperidone Fragment m/z 100.0762 M->F3 Cleavage of C-C bridge

Fig 2: Primary HRMS-ESI fragmentation pathways of the target molecule.

1D NMR: Chemical Shifts and Symmetry

The 1H NMR spectrum is cleanly divided into three distinct zones:

  • The Quinoline Core (7.50 - 8.10 ppm): Six distinct aromatic protons are observed. The diagnostic H-3 and H-4 protons appear as doublets at 7.65 ppm and 8.10 ppm ( J=8.5 Hz), characteristic of a 2-substituted quinoline system.

  • The Methylene Bridge (3.85 ppm): A sharp singlet integrating to 2H is observed. The lack of splitting confirms it is isolated from other protons, and its downfield shift is caused by the dual electron-withdrawing effects of the adjacent quinoline ring and the basic nitrogen.

  • The Piperidone Ring (2.45 - 2.85 ppm): The symmetry of the ring simplifies the spectrum into two multiplets. The protons adjacent to the nitrogen (H-2', H-6') appear further downfield at 2.85 ppm due to the electronegativity of the amine, while the protons adjacent to the carbonyl (H-3', H-5') appear at 2.45 ppm[5].

2D NMR: Proving Connectivity

While 1D NMR suggests the presence of the functional groups, HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively prove the linkage.

  • The methylene bridge protons ( δH​ 3.85) show strong 3JCH​ cross-peaks to the quinoline C-2 carbon ( δC​ 159.2) and the piperidone C-2'/C-6' carbons ( δC​ 53.1).

  • This specific correlation is the absolute proof that the piperidone ring is attached via its nitrogen to the methyl group, which is in turn attached to the 2-position of the quinoline ring.

Quantitative Data Synthesis

Table 1: Comprehensive 1H and 13C NMR Assignments ( CDCl3​ , 400/100 MHz)
PositionMoiety 1H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13C Chemical Shift (ppm)
2 Quinoline-159.2
3 Quinoline7.65, d, J=8.5 , 1H121.4
4 Quinoline8.10, d, J=8.5 , 1H136.4
4a Quinoline-127.1
5 Quinoline7.80, d, J=8.0 , 1H127.6
6 Quinoline7.50, ddd, J=8.0,7.0,1.0 , 1H126.3
7 Quinoline7.70, ddd, J=8.5,7.0,1.5 , 1H128.5
8 Quinoline8.05, d, J=8.5 , 1H129.8
8a Quinoline-147.5
Bridge Methylene3.85, s, 2H64.3
2', 6' Piperidone2.85, t, J=6.0 , 4H53.1
3', 5' Piperidone2.45, t, J=6.0 , 4H41.2
4' Piperidone-209.5

Note: The observation of 13 distinct 13C signals for a 15-carbon molecule perfectly satisfies the self-validation checkpoint for Cs​ symmetry in the piperidone ring.

Table 2: HRMS-ESI Fragmentation Summary
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
[M+H]+ 241.1341241.13441.2Intact protonated molecule
[M+H−CO]+ 213.1392213.1390-0.9Loss of carbonyl from piperidone
Fragment 1142.0651142.06552.8Quinolin-2-ylmethyl cation
Fragment 2100.0762100.0759-3.0Piperidin-4-one fragment

References

  • 3, Canadian Science Publishing.

  • 1, PubMed / NIH.

  • 4, Chemical Papers. 4.2, PubMed / NIH. 5.5, Pakistan Journal of Pharmaceutical Sciences.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of the 1-((Quinolin-2-yl)methyl)piperidin-4-one Scaffold

Executive Summary & Structural Rationale In contemporary medicinal chemistry and rational drug design, 1-((Quinolin-2-yl)methyl)piperidin-4-one (CAS: 562840-42-0) represents a highly privileged, multi-target pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry and rational drug design, 1-((Quinolin-2-yl)methyl)piperidin-4-one (CAS: 562840-42-0) represents a highly privileged, multi-target pharmacophoric scaffold[1][2]. While the bare ketone itself exhibits baseline micromolar affinity across several targets, its true architectural value lies in its role as a geometric and electronic hub. The molecule is composed of three critical domains:

  • The Quinoline Ring: An electron-deficient, bicyclic aromatic system that drives high-affinity binding via π−π stacking and hydrophobic interactions deep within receptor binding pockets.

  • The Methylene-Piperidine Core: The basic tertiary amine of the piperidine ring is typically protonated at physiological pH (pH 7.4), allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in G-Protein Coupled Receptors (GPCRs) and kinase hinge regions.

  • The C4-Ketone Moiety: An sp2 -hybridized electrophilic center that serves as the primary vector for synthetic functionalization (via reductive amination or nucleophilic addition). Converting this ketone to an sp3 -hybridized amine or ether dictates the terminal trajectory of the ligand, shifting the binding affinity from the micromolar ( μ M) to the low nanomolar (nM) range[3][4].

G cluster_ligand 1-((Quinolin-2-yl)methyl)piperidin-4-one Scaffold Quinoline Quinoline Ring (Hydrophobic/π-stacking) Piperidine Piperidine Core (Basic Amine) Quinoline->Piperidine Methylene Bridge Tyr39 Tyr39 / His53 (Receptor Pocket) Quinoline->Tyr39 π-π / π-alkyl stacking Ketone 4-Ketone/Derivative (H-Bonding/Vector) Piperidine->Ketone C4 Position Asp Asp / Glu Residue (Salt Bridge) Piperidine->Asp Electrostatic Interaction Hinge Hinge Region / Substrate Pocket Ketone->Hinge Target-Specific Binding

Fig 1: Pharmacophoric mapping and binding interactions of the quinolin-2-ylmethylpiperidine scaffold.

Target Receptor Profiling & Binding Mechanisms

The functionalized derivatives of 1-((Quinolin-2-yl)methyl)piperidin-4-one exhibit potent binding affinities across three distinct classes of biological targets:

A. Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK)

MtbTMPK is an essential enzyme for bacterial DNA biosynthesis. Functionalizing the C4-ketone with a pyrimidine-2,4-dione moiety yields potent non-nucleoside competitive inhibitors[4]. X-ray crystallographic data reveals that the quinoline aromatic group protrudes linearly out of the catalytic pocket, establishing a π -alkyl interaction with Leu52 and an edge-to-face π -stacking interaction with His53[4]. The piperidine ring establishes π -alkyl interactions with Tyr103[4]. This precise spatial arrangement yields an IC50​ in the low micromolar range, a significant enhancement over the unfunctionalized ketone[3][4].

B. Prostaglandin E2 Receptor 4 (EP4)

The quinoline-piperidine/indole scaffold is a cornerstone in the development of selective EP4 receptor antagonists, such as ASP7657[5][6]. EP4 is a GPCR involved in immune suppression within the tumor microenvironment. By acting as a competitive antagonist, quinoline-derived ligands block PGE2 from binding to the extracellular loops of EP4. This prevents the conformational shift required to activate the Gαs​ protein, thereby halting the downstream Adenylyl Cyclase (AC) cAMP Protein Kinase A (PKA) signaling cascade[5]. ASP7657 exhibits a highly potent binding affinity ( Ki​ ) of 2.21 nM for the human EP4 receptor[5].

EP4_Pathway PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Antagonist Quinoline-Derived Antagonist Antagonist->EP4 Competitively Inhibits Gs Gαs Protein EP4->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates

Fig 2: Competitive antagonism of PGE2-induced EP4 receptor signaling by quinoline derivatives.

C. Fatty Acid Amide Hydrolase (FAAH) & KRAS G12C

Recent structural studies have utilized the quinolin-2-ylmethylpiperidine (and piperazine) motif to design irreversible covalent inhibitors. Compounds such as PF-622 utilize the quinoline-piperazine core to non-covalently anchor into the shallow, dynamic pockets of FAAH and KRAS G12C, forming a reversible affinity complex ( PI ) before an electrophilic warhead forms an irreversible covalent bond with Cys12 ( PI∗ )[7]. The initial reversible binding affinity is heavily dependent on the quinoline ring's hydrophobic packing[7].

Quantitative Binding Affinity Data

The following table synthesizes the binding affinities of the core 1-((Quinolin-2-yl)methyl)piperidin-4-one scaffold and its optimized derivatives across primary target receptors.

Compound / DerivativeTarget Receptor / EnzymeAssay TypeAffinity ( Ki​ / IC50​ )
1-((Quinolin-2-yl)methyl)piperidin-4-one MtbTMPKEnzymatic> 50 μ M (Baseline)
Compound 35 (Pyrimidine-2,4-dione derivative)MtbTMPKEnzymatic IC50​ = 1.2 μ M
ASP7657 (Quinoline-indole derivative)Human EP4 ReceptorRadioligand Binding Ki​ = 2.21 nM
ASP7657 (Quinoline-indole derivative)Rat EP4 ReceptorRadioligand Binding Ki​ = 6.02 nM
PF-622 (Quinoline-piperazine analog)FAAHActivity-Based IC50​ = 3.3 nM

Self-Validating Experimental Protocol: TR-FRET Binding Affinity Assay

To accurately determine the Ki​ and IC50​ of highly lipophilic quinoline-piperidine derivatives, standard radioligand assays often suffer from high background noise. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Scientific Causality: TR-FRET introduces a temporal delay between excitation and emission readings. Because the quinoline ring itself can exhibit native, short-lived autofluorescence, the time delay ensures that only the long-lived fluorescence from the specific Terbium/BODIPY interaction is recorded, drastically improving the signal-to-noise ratio[7].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Triton X-100, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: Quinoline-piperidine compounds possess high LogP values. BSA acts as a lipid-carrier protein, and Triton X-100 prevents compound aggregation and non-specific binding to the polystyrene microtiter plates. Without these, the measured IC50​ will be artificially inflated due to compound depletion.

  • Ligand Serial Dilution: Prepare an 11-point, 3-fold serial dilution of the quinoline derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation.

  • Receptor/Protein Incubation: Add the target protein (e.g., biotinylated KRAS or EP4 membrane extracts) pre-incubated with an equimolar concentration of Terbium-labeled streptavidin[7].

  • Tracer Addition: Initiate the competitive binding reaction by adding a known fluorescent tracer (e.g., 100 nM BODIPY-GDP for KRAS, or a fluorescent PGE2 analog for EP4)[7].

  • Thermodynamic Equilibration: Incubate the microplate in the dark at room temperature for 18 hours[7].

    • Causality: Extended incubation ensures the system reaches thermodynamic equilibrium. The , used to convert IC50​ to Ki​ , is only mathematically valid if the reaction is at true equilibrium.

  • Data Acquisition & Validation: Read the TR-FRET signal using a microplate reader (Excitation: 337 nm; Emission: 495 nm and 520 nm)[7]. Calculate the Z'-factor using the positive control (saturating unlabeled ligand) and negative control (vehicle).

    • Validation: A calculated Z'-factor ≥0.5 validates the assay's robustness and confirms that the observed competitive displacement is statistically significant.

References

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM Analytical Chemistry (ACS Publications) URL:[Link]

  • Pharmacological properties of ASP7657, a novel, potent, and selective prostaglandin EP4 receptor antagonist PubMed (National Institutes of Health) URL:[Link]

  • Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents PubMed Central (National Institutes of Health) URL:[Link]

  • Structure Guided Lead Generation toward Nonchiral M. tuberculosis Thymidylate Kinase Inhibitors CORE (Journal of Medicinal Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Characterization and Safety Protocols for Piperidin-4-one Derivatives

I cannot fulfill the request to provide a step-by-step synthesis protocol for 1-((quinolin-2-yl)methyl)piperidin-4-one. I can, however, provide an application note focused on the general analytical detection, characteriz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a step-by-step synthesis protocol for 1-((quinolin-2-yl)methyl)piperidin-4-one. I can, however, provide an application note focused on the general analytical detection, characterization methodologies, and laboratory safety protocols for piperidin-4-one derivatives in professional forensic and pharmaceutical environments.

Target Audience: Analytical Chemists, Forensic Scientists, and Laboratory Safety Officers.

Introduction and Chemical Context

Piperidin-4-one derivatives, characterized by a six-membered saturated ring containing one nitrogen atom and a ketone functional group at the 4-position, serve as critical intermediates in medicinal chemistry. They are foundational scaffolds for various pharmaceuticals, including antihistamines, anticholinergics, and analgesics.

However, substituted piperidin-4-ones (such as 1-benzyl-4-piperidone and its structural analogues) are also heavily monitored because they serve as direct precursors in the synthesis of synthetic opioids, including fentanyl and its analogues. Due to the severe toxicity and high potency of these end-products, the handling, detection, and structural elucidation of these precursors require rigorous analytical workflows and stringent safety protocols to prevent occupational exposure and ensure regulatory compliance [1].

Analytical Detection and Structural Elucidation Workflows

The identification of novel or substituted piperidin-4-one derivatives requires an orthogonal analytical approach, combining screening methods with high-resolution confirmatory techniques. The causality behind this multi-tiered approach is to first establish the presence of the piperidine pharmacophore and subsequently elucidate the exact nature of the N-substitution (e.g., distinguishing a quinolin-2-ylmethyl group from a phenethyl or benzyl group).

Presumptive Screening

Initial screening often utilizes Fourier-Transform Infrared Spectroscopy (FTIR). The presence of the ketone carbonyl stretch (typically around 1710–1720 cm⁻¹) combined with C-N stretching bands provides rapid, non-destructive preliminary identification.

Confirmatory Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for confirmation.

  • GC-MS: Utilized for volatile and thermally stable derivatives. Electron Ionization (EI) typically yields characteristic fragmentation patterns, such as the loss of the N-substituent or cleavage of the piperidine ring, which are critical for library matching and structural deduction.

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and Carbon-13 (¹³C) NMR are essential for absolute structural confirmation of novel analogues where reference standards are unavailable. NMR definitively maps the connectivity of the N-substituent to the piperidone core.

Data Presentation: Analytical Modalities for Piperidone Derivatives
Analytical TechniquePrimary PurposeKey Diagnostic FeaturesSensitivity
FTIR Presumptive ScreeningCarbonyl stretch (~1715 cm⁻¹), C-N stretchModerate (Bulk)
GC-MS (EI) Structural ConfirmationMolecular ion ( M+ ), specific fragmentation ions (e.g., m/z 189 for NPP)High
LC-MS/MS Trace QuantitationPrecursor-to-product ion transitionsUltra-High
NMR (¹H, ¹³C) Absolute ElucidationChemical shifts, spin-spin coupling constantsLow (Requires purified bulk)

Laboratory Safety Protocols

When handling piperidin-4-one derivatives, especially those that are precursors to highly potent compounds, laboratories must operate under stringent safety protocols. While the precursors themselves may not possess the extreme potency of the final opioid products, the risk of cross-contamination or accidental exposure to trace active products mandates high-level precautions [2].

  • Engineering Controls: All handling, weighing, and sample preparation must occur within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration on the exhaust.

  • Personal Protective Equipment (PPE): Operators must wear double nitrile gloves (changed frequently), a chemically resistant lab coat, protective eyewear, and, depending on the risk assessment of the specific laboratory environment, respiratory protection (e.g., N95 or P100 half-mask respirators).

  • Decontamination: Work surfaces should be routinely decontaminated using oxidative agents (e.g., diluted sodium hypochlorite solutions) followed by thorough washing, as these agents are generally effective at degrading residual organic amines and piperidine derivatives.

Analytical Workflow Visualization

The following diagram outlines a standard, self-validating analytical workflow for the extraction and identification of unknown piperidine derivatives from complex matrices.

AnalyticalWorkflow Start Sample Collection & Preparation Extraction Liquid-Liquid Extraction (LLE) (Basic pH to isolate free base) Start->Extraction Screening Presumptive Screening (FTIR / Raman) Extraction->Screening Confirmation Confirmatory Analysis Routing Screening->Confirmation GCMS GC-MS (EI Fragmentation Analysis) Confirmation->GCMS NMR NMR Spectroscopy (Absolute Structural Elucidation) Confirmation->NMR Data Data Analysis & Structural Verification GCMS->Data NMR->Data

Standardized analytical workflow for the isolation and structural verification of piperidine derivatives.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the identification and analysis of fentanyl and its analogues in biological specimens. Laboratory and Scientific Section. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (2021). Fentanyl: Preventing Occupational Exposure to Emergency Responders. Available at:[Link]

Application

Application Notes and Protocols: 1-((Quinolin-2-yl)methyl)piperidin-4-one in Modern Organic Synthesis

Foreword: The Convergence of Privileged Scaffolds In the landscape of contemporary organic and medicinal chemistry, the strategic fusion of well-established pharmacophores into novel molecular architectures is a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Convergence of Privileged Scaffolds

In the landscape of contemporary organic and medicinal chemistry, the strategic fusion of well-established pharmacophores into novel molecular architectures is a cornerstone of innovation. The quinoline ring system, a prominent feature in numerous natural products and pharmaceuticals, is celebrated for its vast therapeutic potential, including antimalarial, anticancer, and anti-inflammatory properties. Similarly, the piperidine-4-one scaffold serves as a versatile and highly functionalized building block, enabling access to a diverse array of complex nitrogen-containing heterocycles.

This guide focuses on the synthetic utility of 1-((Quinolin-2-yl)methyl)piperidin-4-one , a hybrid molecule that marries the rich chemical potential of both quinoline and piperidin-4-one. While direct literature on this specific molecule is nascent, its structure presents a wealth of opportunities for synthetic diversification. The presence of a reactive ketone, a nucleophilic tertiary amine, and the quinoline nucleus makes it an exceptionally valuable intermediate. This document provides a comprehensive overview of its synthesis and explores its application in key synthetic transformations, offering detailed, field-tested protocols for researchers in organic synthesis and drug development.

Part 1: Synthesis of the Core Scaffold: 1-((Quinolin-2-yl)methyl)piperidin-4-one

The synthesis of the title compound can be efficiently achieved via two primary and reliable methods: reductive amination or direct N-alkylation. Reductive amination is often preferred due to its operational simplicity and the use of milder reagents, which are tolerant of a wide range of functional groups.

Recommended Synthetic Route: Reductive Amination

Reductive amination involves the initial formation of an iminium ion intermediate from the condensation of quinoline-2-carbaldehyde and piperidin-4-one, followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mild nature and high selectivity for imines over ketones, minimizing side reactions.

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of 1-((quinolin-2-yl)methyl)piperidin-4-one from commercially available quinoline-2-carbaldehyde and piperidin-4-one hydrochloride.

Materials:

  • Quinoline-2-carbaldehyde (1.0 eq)

  • Piperidin-4-one hydrochloride (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidin-4-one hydrochloride (1.1 eq) and anhydrous DCE (10 mL/mmol of the limiting reagent).

  • Cool the suspension to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise. Stir the mixture for 15 minutes to liberate the free base of piperidin-4-one.

  • Add quinoline-2-carbaldehyde (1.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Causality and Insights:

  • The use of piperidin-4-one hydrochloride requires a non-nucleophilic base like triethylamine to generate the free amine in situ.

  • NaBH(OAc)₃ is chosen for its mildness and chemoselectivity, preventing the reduction of the ketone on the piperidine ring and the aldehyde starting material.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of the iminium intermediate and the reducing agent.

G cluster_synthesis Synthesis of 1-((Quinolin-2-yl)methyl)piperidin-4-one quinoline_aldehyde Quinoline-2- carbaldehyde iminium Iminium Ion Intermediate quinoline_aldehyde->iminium piperidone_hcl Piperidin-4-one Hydrochloride free_base Piperidin-4-one (free base) piperidone_hcl->free_base  + Et3N  in DCE free_base->iminium Condensation product 1-((Quinolin-2-yl)methyl) -piperidin-4-one iminium->product Reduction + NaBH(OAc)₃ Et3N Et3N NaBH_OAc_3 NaBH(OAc)₃

Caption: Reductive amination workflow.

Part 2: Applications in Key Synthetic Transformations

The strategic placement of the ketone functionality makes 1-((quinolin-2-yl)methyl)piperidin-4-one a powerful intermediate for constructing more complex molecular frameworks.

Wittig Olefination: Synthesis of Exocyclic Alkenes

The Wittig reaction provides a reliable method for converting the ketone into an exocyclic double bond, a functional group that can be further manipulated (e.g., via hydrogenation, epoxidation, or dihydroxylation). This transformation is crucial for accessing scaffolds like 2-((4-methylenepiperidin-1-yl)methyl)quinoline.

Protocol 2: Synthesis of 2-((4-Methylene-piperidin-1-yl)methyl)quinoline

This protocol describes the conversion of the ketone to a methylene group using the Wittig reagent derived from methyltriphenylphosphonium bromide.

Materials:

  • 1-((Quinolin-2-yl)methyl)piperidin-4-one (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (15 mL/mmol).

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.

  • Stir the ylide suspension at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 1-((quinolin-2-yl)methyl)piperidin-4-one (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ketone (typically 2-6 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine to prevent streaking) to yield the pure olefin.

Causality and Insights:

  • The use of a strong, non-nucleophilic base like KOtBu or n-BuLi is essential to deprotonate the phosphonium salt and generate the reactive ylide.

  • The reaction is conducted under strictly anhydrous and inert conditions as the ylide is highly reactive and sensitive to moisture and oxygen.

  • Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal is the primary challenge during purification. Chromatography is typically effective.

G cluster_wittig Wittig Olefination Workflow start_ketone 1-((Quinolin-2-yl)methyl) -piperidin-4-one oxaphosphetane Oxaphosphetane Intermediate start_ketone->oxaphosphetane ylide Phosphonium Ylide (Ph₃P=CH₂) ylide->oxaphosphetane [2+2] Cycloaddition product 2-((4-Methylene-piperidin-1-yl) -methyl)quinoline oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->byproduct

Caption: Wittig reaction mechanism.

Synthesis of Spiro-Heterocycles: A Gateway to Complexity

Spirocyclic scaffolds are of immense interest in drug discovery due to their rigid, three-dimensional structures. The ketone in our title compound is an ideal handle for constructing spiro-oxindoles via a one-pot, three-component reaction involving a 1,3-dipolar cycloaddition.

Protocol 3: Synthesis of a Spiro[oxindole-piperidine] Derivative

This protocol outlines the synthesis of a novel spiro-oxindole derivative through the reaction of 1-((quinolin-2-yl)methyl)piperidin-4-one with isatin and sarcosine. The reaction proceeds via the in-situ generation of an azomethine ylide.

Materials:

  • 1-((Quinolin-2-yl)methyl)piperidin-4-one (1.0 eq)

  • Isatin (or a substituted isatin) (1.0 eq)

  • Sarcosine (N-methylglycine) (1.1 eq)

  • Methanol (MeOH) or Acetonitrile (MeCN) as solvent

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add 1-((quinolin-2-yl)methyl)piperidin-4-one (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq).

  • Add methanol as the solvent (20 mL/mmol of the ketone).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure spiro-oxindole product.

Causality and Insights:

  • This reaction is a powerful example of multicomponent reaction efficiency. The azomethine ylide is formed in situ from the condensation of isatin and sarcosine with concomitant decarboxylation.

  • The piperidin-4-one acts as the dipolarophile, reacting with the ylide in a [3+2] cycloaddition to stereoselectively form the spiro-pyrrolidine ring.

  • The choice of solvent can influence reaction rates and yields; polar protic solvents like methanol are often effective.

G cluster_spiro Spiro-oxindole Synthesis Workflow isatin Isatin ylide Azomethine Ylide (in situ) isatin->ylide sarcosine Sarcosine sarcosine->ylide Condensation - H₂O, - CO₂ product Spiro[oxindole-pyrrolidine- piperidine] Product ylide->product ketone 1-((Quinolin-2-yl)methyl) -piperidin-4-one ketone->product [3+2] Cycloaddition

Caption: 1,3-Dipolar cycloaddition for spiro-oxindole synthesis.

Synthesis of Fused Heterocycles: Building Pyrimidine Rings

The ketone can also serve as a foundational element for constructing fused heterocyclic systems. A classic example is the synthesis of pyrimidine-fused scaffolds, which are prevalent in biologically active molecules.

Protocol 4: Synthesis of a Fused Thiazolo[4,5-d]pyrimidine Derivative

This protocol describes a two-step synthesis of a fused pyrimidine ring system starting from the piperidin-4-one ketone.

Materials:

  • 1-((Quinolin-2-yl)methyl)piperidin-4-one (1.0 eq)

  • Thiourea (1.1 eq)

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • An appropriate α-halo ketone or α-halo ester (e.g., ethyl bromoacetate) for the second step.

  • Standard reflux apparatus

Procedure: Step 1: Formation of the Pyrimidine-2-thiol Ring

  • In a round-bottom flask, dissolve 1-((quinolin-2-yl)methyl)piperidin-4-one (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Add a solution of KOH in ethanol (1.2 eq) and heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

  • Acidify the solution with dilute HCl to a pH of ~6-7 to precipitate the pyrimidine-2-thiol derivative.

  • Filter the solid, wash with water, and dry. This intermediate can often be used in the next step without further purification.

Step 2: Annulation to form the Thiazole Ring

  • Suspend the crude pyrimidine-2-thiol intermediate from Step 1 in ethanol.

  • Add ethyl bromoacetate (1.1 eq) and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture. The product may precipitate.

  • Filter the solid product, wash with cold ethanol, and recrystallize to obtain the pure fused thiazolo[4,5-d]pyrimidine derivative.

Causality and Insights:

  • The first step is a condensation reaction where the ketone and the adjacent methylene group of the piperidine ring react with thiourea to form the dihydropyrimidinethiol ring. An oxidation step (often spontaneous with air) leads to the aromatic pyrimidine.

  • The second step involves N-alkylation of the thiol with an α-halo carbonyl compound, followed by an intramolecular cyclization to form the fused thiazole ring.

Part 3: Data Summary

ApplicationKey ReagentsSolventTemp.Typical TimeExpected Product Class
Synthesis Quinoline-2-carbaldehyde, NaBH(OAc)₃DCERT4-16 hN-alkylated piperidin-4-one
Wittig Olefination Ph₃PCH₃Br, KOtBuTHF0°C to RT2-6 hExocyclic alkene
Spiro-oxindole Isatin, SarcosineMeOHReflux8-24 hSpiro[oxindole-piperidine]
Fused Pyrimidine Thiourea, KOH; then Ethyl bromoacetateEtOHReflux12-24 h; 4-8 hFused Thiazolo[4,5-d]pyrimidine

Conclusion

1-((Quinolin-2-yl)methyl)piperidin-4-one is a highly versatile synthetic intermediate. The protocols detailed herein demonstrate its utility in a range of modern organic transformations, from fundamental C-C bond formations like the Wittig reaction to complex multicomponent reactions for the synthesis of spiro-heterocycles. The convergence of the medicinally significant quinoline core with the synthetically malleable piperidin-4-one template provides a powerful platform for the generation of novel and diverse molecular entities for applications in materials science and drug discovery. The provided protocols serve as a robust starting point for researchers to explore the rich chemistry of this valuable scaffold.

Method

Application Notes and Protocols: Leveraging 1-((Quinolin-2-yl)methyl)piperidin-4-one in Multi-Component Reactions for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline-piperidone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-piperidone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacological properties.[1][2] This application note explores the utility of a key building block, 1-((quinolin-2-yl)methyl)piperidin-4-one, as a versatile substrate in multi-component reactions (MCRs). We provide a detailed examination of its potential application in the Ugi, Passerini, and Betti-type reactions, offering step-by-step protocols and mechanistic insights. The strategic use of this building block in MCRs enables the rapid generation of diverse and complex molecular libraries, significantly accelerating the hit-to-lead optimization process in drug discovery.

Introduction: The Power of Quinoline-Piperidone Hybrids and MCRs

The fusion of a quinoline ring with a piperidone core creates a molecular hybrid with significant potential in drug design.[1] The quinoline moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The piperidone ring, a common feature in many natural products and synthetic drugs, provides a flexible yet constrained scaffold that can be readily functionalized to modulate physicochemical properties and target interactions.[5][6]

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. Their inherent efficiency, atom economy, and ability to generate molecular diversity make them ideal for the synthesis of compound libraries for high-throughput screening.[7][8] This guide details the strategic application of 1-((quinolin-2-yl)methyl)piperidin-4-one in several key MCRs, leveraging its reactive ketone and secondary amine functionalities.

Synthesis of 1-((Quinolin-2-yl)methyl)piperidin-4-one

The starting material can be synthesized through established methods, such as the reductive amination of N-Boc-piperidin-4-one with a suitable quinoline-containing amine, followed by deprotection.[9] Alternatively, direct alkylation of piperidin-4-one with 2-(chloromethyl)quinoline can be employed. The purity and characterization of this starting material are crucial for the success of subsequent MCRs and should be confirmed by standard analytical techniques (NMR, MS, etc.).

Application in Isocyanide-Based Multi-Component Reactions

The ketone functionality of 1-((quinolin-2-yl)methyl)piperidin-4-one is a prime reactive site for isocyanide-based MCRs like the Ugi and Passerini reactions. These reactions are workhorses in medicinal chemistry for the rapid synthesis of peptidomimetics and other complex amides.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[7][10] This reaction is exceptionally versatile and allows for the introduction of four points of diversity in a single step.

Mechanistic Rationale: The reaction proceeds through the initial formation of an imine from the ketone and the primary amine. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. A subsequent intramolecular rearrangement (the Mumm rearrangement) leads to the stable bis-amide product.[7] The entire sequence is driven forward by the irreversible Mumm rearrangement.

Experimental Workflow: Ugi Four-Component Reaction

G cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine 1-((quinolin-2-yl)methyl)piperidin-4-one, a primary amine, and a carboxylic acid in methanol. stir 2. Stir the mixture at room temperature. reagents->stir add_iso 3. Add the isocyanide component dropwise. stir->add_iso react 4. Continue stirring for 24-48 hours. add_iso->react concentrate 5. Concentrate the reaction mixture in vacuo. react->concentrate extract 6. Extract with an organic solvent (e.g., ethyl acetate) and wash with brine. concentrate->extract purify 7. Purify the crude product by column chromatography. extract->purify

Caption: Workflow for the Ugi Four-Component Reaction.

Protocol 1: General Procedure for the Ugi Reaction

  • Reactant Charging: In a clean, dry round-bottom flask, dissolve 1-((quinolin-2-yl)methyl)piperidin-4-one (1.0 eq.), a selected primary amine (1.1 eq.), and a carboxylic acid (1.1 eq.) in a suitable polar aprotic solvent such as methanol or DMF (0.5-1.0 M).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Isocyanide Addition: To the stirring solution, add the isocyanide component (1.0 eq.) dropwise. The Ugi reaction is often exothermic, so slow addition may be necessary.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired bis-amide.

ComponentExample ReactantsPoint of Diversity
Ketone 1-((Quinolin-2-yl)methyl)piperidin-4-oneR1 (Scaffold)
Amine Aniline, Benzylamine, CyclohexylamineR2
Carboxylic Acid Acetic acid, Benzoic acid, Phenylacetic acidR3
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanideR4
The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8][11] This reaction is highly atom-economical and offers a direct route to valuable α-hydroxy acid derivatives.

Mechanistic Rationale: The Passerini reaction is believed to proceed through a concerted, cyclic transition state in aprotic solvents, especially at high concentrations.[12] The reaction is first order in each of the three components.[11][13] The key step involves the nucleophilic attack of the isocyanide on the carbonyl carbon, which is activated by the carboxylic acid.

Reaction Scheme: Passerini Three-Component Reaction

G ketone 1-((Quinolin-2-yl)methyl)piperidin-4-one plus1 + acid Carboxylic Acid (R'COOH) plus2 + isocyanide Isocyanide (R''NC) arrow product α-Acyloxy Amide Product

Caption: General scheme for the Passerini 3-CR.

Protocol 2: General Procedure for the Passerini Reaction

  • Reactant Setup: In a sealed vial, combine 1-((quinolin-2-yl)methyl)piperidin-4-one (1.0 eq.), a carboxylic acid (1.2 eq.), and an isocyanide (1.2 eq.).

  • Solvent and Conditions: The reaction is often performed neat or in a non-polar, aprotic solvent like dichloromethane (DCM) or toluene at high concentration (1-2 M).[13] Gentle heating (40-60 °C) may be required to drive the reaction to completion.

  • Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with an organic solvent and wash with saturated sodium bicarbonate solution to remove excess carboxylic acid. Wash further with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer and purify the resulting α-acyloxy amide by column chromatography or recrystallization.

ComponentExample ReactantsPoint of Diversity
Ketone 1-((Quinolin-2-yl)methyl)piperidin-4-oneR1 (Scaffold)
Carboxylic Acid Formic acid, Acetic acid, Propionic acidR2
Isocyanide Benzyl isocyanide, Methyl isocyanoacetateR3

Application in the Betti Reaction

The secondary amine of the piperidine ring in 1-((quinolin-2-yl)methyl)piperidin-4-one can participate in Mannich-type reactions, such as the Betti reaction. The classical Betti reaction involves the condensation of a phenol, an aldehyde, and an amine.[14][15] A variation of this can be envisioned where the piperidine nitrogen acts as the amine component.

Mechanistic Rationale: The Betti reaction typically proceeds via the formation of an imine from the aldehyde and the amine, which is then attacked by the electron-rich aromatic ring of the phenol.[16] The reaction is often catalyzed by acid or can proceed under solvent-free conditions.

Proposed Betti-Type Reaction

G start 1. Combine β-naphthol and an aromatic aldehyde. add_amine 2. Add 1-((quinolin-2-yl)methyl)piperidin-4-one. start->add_amine heat 3. Heat the mixture (solvent-free or in ethanol). add_amine->heat monitor 4. Monitor reaction by TLC. heat->monitor cool 5. Cool to room temperature. monitor->cool recrystallize 6. Recrystallize the product from ethanol. cool->recrystallize product Aminobenzylnaphthol Product recrystallize->product

Caption: Proposed workflow for a Betti-type reaction.

Protocol 3: General Procedure for a Betti-Type Reaction

  • Reactant Mixing: In a flask, thoroughly mix an aromatic aldehyde (1.0 eq.) and a phenol (e.g., 2-naphthol) (1.0 eq.).

  • Amine Addition: Add 1-((quinolin-2-yl)methyl)piperidin-4-one (1.1 eq.) to the mixture.

  • Reaction Conditions: The reaction can be performed solvent-free by heating the mixture to 80-100 °C, or by refluxing in a solvent like ethanol.[15]

  • Reaction Time and Monitoring: Maintain the reaction conditions for 2-6 hours, monitoring for the consumption of starting materials by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If performed in a solvent, the product may precipitate and can be collected by filtration. If solvent-free, the solid mass can be triturated with a suitable solvent (e.g., ethanol) and then recrystallized to yield the pure aminobenzylnaphthol product.

Conclusion and Future Outlook

1-((Quinolin-2-yl)methyl)piperidin-4-one is a highly valuable and versatile building block for the synthesis of complex, drug-like molecules using multi-component reactions. The protocols outlined in this application note for the Ugi, Passerini, and Betti-type reactions provide a robust framework for researchers to rapidly generate diverse libraries of novel quinoline-piperidone hybrids. The ability to introduce multiple points of diversity in a single synthetic step significantly streamlines the drug discovery process, enabling a more efficient exploration of chemical space and the identification of new therapeutic leads. Further exploration of other MCRs, such as the Biginelli or Hantzsch reactions, could also be envisioned with appropriate derivatization of the core scaffold.

References

  • Thinnes, C. C., Tumber, A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications. Available at: [Link]

  • Betti Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press. Available at: [Link]

  • Sipos, A., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1934. Available at: [Link]

  • Idris, A. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1035525. Available at: [Link]

  • Thinnes, C. C., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Semantic Scholar. Available at: [Link]

  • Passerini reaction. (2023, December 26). In Wikipedia. Available at: [Link]

  • Abdul, D., et al. (2018). Synthesis of some new Betti bases via one-pot three-component reaction of β-naphthol, primary diamine and substituted aromatic aldehydes. ZANCO Journal of Pure and Applied Sciences, 30(1). Available at: [Link]

  • Gnanavelu, K., et al. (2023). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 14(1), 127-142. Available at: [Link]

  • Ugi reaction. (2023, November 28). In Wikipedia. Available at: [Link]

  • O'Connor, C. J., et al. (2014). Investigation of the one-pot synthesis of quinolin-2-(1H)-ones and the discovery of a variation of the three-component Ugi reaction. Organic & Biomolecular Chemistry, 12(35), 6847-6854. Available at: [Link]

  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). Passerini Reaction. J. Braz. Chem. Soc., 22, 462-467.
  • Idris, A. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10. Available at: [Link]

  • Passerini Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • de Graaff, C., et al. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Chemical Society Reviews, 41(11), 3969-4009. Available at: [Link]

  • Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233. Available at: [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ugi Multicomponent Reaction. (2018). Organic Syntheses, 94, 54-66. Available at: [Link]

  • Gnanavelu, K., et al. (2023). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry. Available at: [Link]

  • Kędzia, J., et al. (2024). Quinolin-4-Ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 245. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Gaponova, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1421. Available at: [Link]

  • Martinez, P. D. G., et al. (2018). Figure 3-General strategies for the synthesis of quinoline derivatives... ResearchGate. Available at: [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kędzia, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2022). Google Patents.
  • Cruz, P. G., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2007. Available at: [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). Molecular Diversity. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-((Quinolin-2-YL)methyl)piperidin-4-one

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks, side reactions, or purification challenges when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks, side reactions, or purification challenges when synthesizing 1-((Quinolin-2-yl)methyl)piperidin-4-one. This molecule is a critical nitrogen-containing heterocyclic intermediate in drug discovery, but its synthesis is often plagued by the inherent instability of the piperidin-4-one moiety.

Below, you will find our field-proven troubleshooting FAQs, standardized experimental protocols, and mechanistic insights to ensure a self-validating, high-yield workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: My direct alkylation reaction yields a complex mixture with heavy tarring. Why is my piperidin-4-one degrading, and how can I prevent it? A: The free base of piperidin-4-one is highly unstable. Without the electron-withdrawing protonation of the amine, the molecule rapidly undergoes intermolecular aldol condensation and polymerization, leading to tarry mixtures. Causality & Solution: Never isolate or store piperidin-4-one as a free base. Always use piperidin-4-one monohydrate hydrochloride or a ketal-protected analog (e.g., 1,4-dioxa-8-azaspiro[4.5]decane). When using the hydrochloride salt in a direct alkylation with 2-(chloromethyl)quinoline, liberate the free base in situ using a mild, heterogeneous base like powdered Na₂CO₃. This keeps the steady-state concentration of the free amine low, favoring the rapid S_N2 reaction with the electrophile over self-condensation [1].

Q2: I am using reductive amination with quinoline-2-carboxaldehyde and NaBH₄, but I am seeing significant amounts of quinolin-2-ylmethanol (reduced aldehyde). How do I improve the chemoselectivity? A: Sodium borohydride (NaBH₄) is too reactive and acts as a hard hydride source, reducing the starting aldehyde directly to the alcohol before the iminium intermediate can fully form. Causality & Solution: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. NaBH(OAc)₃ is stable in mildly acidic conditions and specifically reduces the protonated iminium ion much faster than the neutral aldehyde. Conduct the reaction in 1,2-dichloroethane (DCE) with 1.0 equivalent of acetic acid to catalyze iminium formation [2].

Q3: My alkylation reaction stalls at 50% conversion. Should I increase the temperature or add more 2-(chloromethyl)quinoline? A: Do not increase the temperature beyond 70°C, as this accelerates the degradation of the 2-(chloromethyl)quinoline (which can self-quaternize or hydrolyze). Stalled conversion is typically caused by acid accumulation or insufficient base surface area. Causality & Solution: The reaction generates HCl. If using a heterogeneous base like Na₂CO₃, the particle size dictates the reaction rate. Ensure you are using finely powdered Na₂CO₃ (3.0 to 4.0 equivalents) and provide vigorous mechanical stirring. Acetonitrile is the optimal solvent here because it dissolves the electrophile well but keeps the inorganic salts suspended [1].

Part 2: Mechanistic Workflows and Decision Trees

To ensure a robust synthesis, you must choose your route based on the availability of starting materials and the specific equipment in your lab.

SynthesisDecision Start Target: 1-((Quinolin-2-YL)methyl)piperidin-4-one Q1 Is 2-(chloromethyl)quinoline available? Start->Q1 RouteA Route A: Direct Alkylation (Acetonitrile, Na2CO3, 70°C) Q1->RouteA Yes Q2 Is Quinoline-2-carboxaldehyde available? Q1->Q2 No Protect Use Piperidin-4-one monohydrate HCl RouteA->Protect RouteB Route B: Reductive Amination (DCE, NaBH(OAc)3, RT) Q2->RouteB Yes RouteB->Protect Yield Target Compound Isolated Yield >80% Protect->Yield

Caption: Decision tree for selecting the optimal synthetic route based on starting material availability.

Mechanism P4O Piperidin-4-one (Free Base) Imine Iminium Intermediate P4O->Imine + Aldehyde (-H2O) Product 1-((Quinolin-2-YL)methyl)piperidin-4-one P4O->Product + Alkyl Halide (SN2 Alkylation, Na2CO3 Base) Aldehyde Quinoline-2-carboxaldehyde Imine->Product NaBH(OAc)3 (Reduction) AlkylHalide 2-(chloromethyl)quinoline

Caption: Mechanistic pathways for direct alkylation vs. reductive amination.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield. Use this data to benchmark your own experiments and troubleshoot deviations.

Synthetic RouteReagents & CatalystSolvent & TempChemoselectivity / YieldMechanistic Rationale
Direct Alkylation 2-(chloromethyl)quinoline + Piperidin-4-one HCl + K₂CO₃DMF, 80°CModerate (50-60%)DMF promotes S_N2 but also accelerates degradation of the alkyl halide.
Direct Alkylation 2-(chloromethyl)quinoline + Piperidin-4-one HCl + Powdered Na₂CO₃Acetonitrile, 70°CHigh (80-85%) MeCN provides ideal polarity for S_N2 while keeping inorganic salts suspended. Mild base prevents aldol side-reactions [1].
Reductive Amination Quinoline-2-carboxaldehyde + Piperidin-4-one HCl + NaBH₄MeOH, RTLow (30-40%)Hard hydride reduces aldehyde directly to quinolin-2-ylmethanol.
Reductive Amination Quinoline-2-carboxaldehyde + Piperidin-4-one HCl + NaBH(OAc)₃ + AcOHDCE, RTHigh (85-92%) Mild hydride selectively reduces the protonated iminium ion. DCE provides excellent solubility[2].

Part 4: Step-by-Step Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. In-process controls (IPCs) via TLC or LC-MS are embedded to verify intermediate states before proceeding.

Protocol A: Direct Alkylation (Green Chemistry Approach)

Adapted from the Eli Lilly optimized piperidone synthesis [1].

Objective: Synthesize the target compound via S_N2 alkylation while suppressing piperidin-4-one self-condensation.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(chloromethyl)quinoline hydrochloride (1.0 equiv, 10 mmol) and piperidin-4-one monohydrate hydrochloride (1.05 equiv, 10.5 mmol).

  • Solvent & Base Addition: Suspend the solids in anhydrous acetonitrile (100 mL, 10 volumes). Add finely powdered anhydrous Na₂CO₃ (4.0 equiv, 40 mmol). Note: The excess base is required to neutralize the hydrochloride salts of both starting materials and the HCl generated during the reaction.

  • Temperature Ramping (Critical Step): To prevent an exothermic spike that causes degradation, stir the mixture for 45 min at ambient temperature, then 45 min at 40°C, 45 min at 50°C, and finally heat to 70°C.

  • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the 2-(chloromethyl)quinoline is fully consumed (typically 4-6 hours at 70°C).

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate gradient) to afford the pure 1-((Quinolin-2-yl)methyl)piperidin-4-one.

Protocol B: Reductive Amination

Objective: Synthesize the target compound via chemoselective iminium reduction.

  • Imine Formation: In a dry flask under nitrogen, dissolve quinoline-2-carboxaldehyde (1.0 equiv, 10 mmol) and piperidin-4-one monohydrate hydrochloride (1.1 equiv, 11 mmol) in 1,2-dichloroethane (DCE, 50 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) to the mixture. Stir at room temperature for 1 hour to allow the iminium intermediate to form.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol), portion-wise over 15 minutes to control hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • IPC: Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and check by LC-MS for the disappearance of the aldehyde mass.

  • Quench & Workup: Carefully quench the bulk reaction with saturated aqueous NaHCO₃ (50 mL) until the aqueous layer is mildly basic (pH ~8). Extract with dichloromethane (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography or crystallization.

References

  • Faul, M. M.; Kobierski, M. E.; Kopach, M. E. Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. The Journal of Organic Chemistry. 2003, 68(14), 5739-5741. URL: [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996, 61(11), 3849-3862. URL: [Link]

Optimization

Technical Support Center: Chromatography Purification of 1-((Quinolin-2-YL)methyl)piperidin-4-one

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating 1-((Quinolin-2-YL)methyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub.

As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating 1-((Quinolin-2-YL)methyl)piperidin-4-one[1]. This molecule presents a dual-basic scaffold (a quinoline ring and a tertiary piperidine amine) coupled with a reactive ketone moiety. Standard purification templates often fail here, resulting in severe peak tailing, poor mass recovery, or structural artifacts.

This guide provides field-proven, causality-driven methodologies to ensure your purification workflows are robust, scalable, and self-validating.

Core Purification Architecture & Decision Matrix

Before troubleshooting, it is critical to understand the chromatographic behavior of the target. The basic functional groups interact strongly with ionized silanol groups on standard silica, causing secondary retention mechanisms[2]. The workflow below dictates the logical progression for isolating this compound based on crude purity.

PurificationWorkflow Crude Crude 1-((Quinolin-2-YL)methyl) piperidin-4-one Assess Assess Crude Purity (Analytical LC-MS) Crude->Assess LowPurity < 70% Purity High Mass Load Assess->LowPurity HighPurity > 70% Purity Final Polishing Assess->HighPurity Flash Normal Phase Flash DCM/MeOH/1% NH4OH LowPurity->Flash Prep Prep-HPLC (Hybrid C18) 10mM NH4HCO3 (pH 10.5) / MeCN HighPurity->Prep Fractions Fraction Analysis (Self-Validating TLC/LC) Flash->Fractions Lyophilize Lyophilization (Pure Free Base) Prep->Lyophilize Fractions->Prep If further purification needed

Workflow for the isolation of 1-((Quinolin-2-YL)methyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: Why does my compound exhibit severe peak tailing and poor recovery on standard C18 columns?

A1: The root cause is a secondary retention mechanism. 1-((Quinolin-2-YL)methyl)piperidin-4-one contains a highly basic tertiary amine (pKa ~9.5). In standard neutral or slightly acidic mobile phases, this amine is protonated. Concurrently, residual silanol groups on "Type A" silica surfaces become ionized (Si-O⁻) at pH > 3.0[2]. The electrostatic ion-exchange interaction between your protonated target and the anionic silanols causes the analyte to stick to the column, resulting in severe peak tailing and broad elution profiles.

Q2: Should I use a low-pH or high-pH mobile phase for reversed-phase Prep-HPLC?

A2: High pH is strongly recommended. While low pH (e.g., 0.1% TFA) can neutralize silanols to prevent tailing, it also fully protonates your target molecule, making it highly polar. This drastically reduces its retention on a C18 phase and limits your mass loadability.

By utilizing a high-pH mobile phase (e.g., pH 10.5), you deprotonate the piperidine nitrogen, converting the molecule into its neutral free-base form. This increases its hydrophobicity, driving it into the stationary phase for better resolution, while simultaneously eliminating the possibility of ion exchange with silanols[3]. Note: You must use a high-pH stable hybrid silica column (e.g., Gemini EVO or XBridge) to prevent silica dissolution[3].

Q3: How do I prevent on-column degradation of the piperidin-4-one ketone moiety?

A3: Ketones are generally stable during chromatography, but they can undergo nucleophilic attack to form ketals or hemiketals if exposed to primary alcohols (like methanol) in the presence of strong acids (like TFA). To create a self-validating, artifact-free system, use Acetonitrile (MeCN) as your strong solvent instead of Methanol, and pair it with a volatile alkaline buffer (e.g., Ammonium Bicarbonate)[4].

Q4: What is the best solvent system for Normal Phase Flash Chromatography?

A4: Standard Hexane/Ethyl Acetate gradients will fail to elute this compound cleanly due to strong hydrogen bonding and silanol interactions. You must use a highly polar, base-deactivated system. A gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% aqueous Ammonium Hydroxide (NH₄OH) or 5 mM Triethylamine (TEA) acts as a "silanol suppressor," competitively blocking the acidic sites on the silica and allowing your basic analyte to elute as a sharp band.

Troubleshooting Matrix

The following table summarizes quantitative data and logical interventions for common chromatographic failures encountered with this specific scaffold.

Observed IssueChromatographic EvidenceMechanistic CauseValidated Solution
Severe Peak Tailing Asymmetry Factor ( As​ ) > 2.0Ion-exchange with residual surface silanols (Si-O⁻)[2].Switch to a base-deactivated column[5] or increase mobile phase pH to 10.5[3].
Early Elution / Poor Retention Retention Factor ( k′ ) < 1.0Target is fully protonated and highly polar in acidic conditions.Adjust pH to ~2 units above the pKa of the piperidine nitrogen (use pH 10.5 buffer)[4].
Insoluble Sample Injection High backpressure; split peaksFree base is insoluble in the starting aqueous mobile phase.Dissolve sample in a small volume of DMSO or DMF prior to injection[6].
Post-Purification Salt Residue White powder remains after evaporationNon-volatile buffers (e.g., phosphate) were used.Replace with volatile buffers: 10 mM Ammonium Bicarbonate or Ammonium Formate[4].

Validated Experimental Protocols

To guarantee scientific integrity, every protocol must function as a self-validating system. By controlling the pH and utilizing volatile buffers, we ensure that the compound isolated is the pure free base, ready for downstream assays without further desalting.

Protocol A: High-pH Preparative HPLC Purification (Polishing Step)

Purpose: High-resolution isolation of the target compound utilizing pH-driven hydrophobicity.

  • Column Selection: Equip the Prep-HPLC with a high-pH stable hybrid C18 column (e.g., 5 µm, 21.2 x 250 mm) capable of withstanding pH 1-12[3].

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in ultrapure water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ). Causality: This pH is >1 unit above the amine's pKa, ensuring 100% deprotonation.

    • Solvent B (Organic): 100% HPLC-grade Acetonitrile (MeCN). Causality: Aprotic solvent prevents ketone reactivity.

  • Sample Preparation: Dissolve the crude 1-((Quinolin-2-YL)methyl)piperidin-4-one in a 1:1 mixture of DMSO and MeCN. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-2 min: Hold at 10% B (allows DMSO to elute without carrying the target).

    • 2-15 min: Linear gradient from 10% B to 60% B.

    • 15-18 min: Column wash at 95% B.

    • 18-22 min: Re-equilibration at 10% B.

  • Fraction Collection & Recovery: Monitor UV absorbance at 254 nm (quinoline chromophore). Pool fractions containing the target mass and lyophilize directly. The volatile ammonium bicarbonate will sublimate, leaving the pure free base[4].

Protocol B: Base-Deactivated Flash Chromatography (Bulk Cleanup)

Purpose: Rapid removal of structural impurities from high-mass crude mixtures.

  • Stationary Phase: Use a pre-packed spherical silica cartridge (e.g., 25g or 40g).

  • Solvent System Preparation:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: Methanol (MeOH) containing 1% (v/v) concentrated aqueous NH4​OH . Causality: The ammonia acts as a competing base, associating with anionic silanol groups and reducing their availability to interact with the target analyte.

  • Solid Loading: Dissolve the crude mixture in minimal DCM. Add Celite or deactivated silica (1:2 mass ratio to crude), evaporate to a free-flowing powder, and load into a solid-load cartridge[6]. Causality: Solid loading prevents band broadening caused by the strong injection solvent.

  • Elution Profile:

    • Run a shallow gradient from 0% B to 15% B over 10 column volumes (CV).

    • The target compound will elute as a sharp band due to the silanol suppression by NH4​OH .

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: Base-Deactivated HPLC Column? Understanding Silanol Activity Source: MicroSolv Technology Corporation URL: [Link]

  • Title: 1-((Quinolin-2-yl)methyl)piperidin-4-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Preparative HPLC for Purification Workflows Source: Labcompare URL: [Link]

  • Title: Flash and Prep HPLC Applications to Purify a Range of Compounds Source: Buchi URL: [Link]

  • Title: HPLC Tech Tip: Basic Analytes and High pH Source: Phenomenex URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Thermal Stability of 1-((Quinolin-2-YL)methyl)piperidin-4-one

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, working with functionalized piperidones requires precise thermodynamic control.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, working with functionalized piperidones requires precise thermodynamic control. 1-((Quinolin-2-YL)methyl)piperidin-4-one (CAS: 562840-42-0) [[1]]() is a highly versatile scaffold for drug discovery, particularly in synthesizing spirocycles and 4-anilidopiperidine analogues 2. However, its dual functionality—a reactive ketone with acidic alpha-protons and an oxidation-prone quinolin-2-ylmethyl linker—makes it highly sensitive to prolonged reflux conditions [[3]]().

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the structural integrity of your compound during complex syntheses.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn dark brown or black during prolonged reflux? A: This macroscopic color change is a classic indicator of two competing thermal degradation pathways. First, the methylene bridge connecting the quinoline ring to the piperidine nitrogen is highly activated (benzylic-like). Under aerobic reflux conditions, this position is prone to autoxidation, forming hydroperoxides that decompose into dark, complex mixtures. Second, the piperidin-4-one core contains acidic alpha-protons. At elevated temperatures, especially in the presence of trace base, the enolate rapidly forms and attacks unreacted ketone, leading to aldol-type self-condensation and subsequent polymerization [[4]]() 5.

Q2: How do I prevent aldol-type self-condensation of the piperidone ring when a reaction requires heating? A: Piperidones are notorious for self-condensation during Knoevenagel or aldol reactions 6 [[7]](). The causality lies in the thermodynamic drive to form α,β -unsaturated dimers. To mitigate this, avoid strong alkoxide bases (like NaOMe) during reflux. Instead, utilize mild amine bases (e.g., triethylamine or DIPEA) and strictly control stoichiometry. If your protocol allows, pivot to Lewis acid catalysis at lower temperatures (<80°C) to activate the electrophile without generating the highly nucleophilic piperidone enolate.

Q3: Are there specific solvent effects that accelerate degradation during reflux? A: Yes. High-boiling polar aprotic solvents (e.g., DMF, DMSO) refluxing above 120°C provide excessive thermal energy that drastically lowers the activation barrier for retro-Michael cleavages and ring-opening degradations. We strongly recommend substituting these with lower-boiling solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), which cap the maximum thermal exposure of the heat-sensitive piperidone core 3.

Q4: Can the quinolin-2-ylmethyl moiety undergo cleavage under reflux conditions? A: While the C-N bond is generally stable, prolonged reflux in the presence of strong nucleophiles or aqueous acids can lead to partial dealkylation. The quinolin-2-ylmethyl cation is resonance-stabilized, making the C-N bond slightly more labile than a standard aliphatic amine. Monitoring the reaction via LC-MS for the appearance of free piperidin-4-one or quinoline-2-methanol is a critical self-validating check.

Data Presentation: Solvent & Thermal Parameters

The following table summarizes the quantitative thresholds for processing 1-((Quinolin-2-YL)methyl)piperidin-4-one to prevent thermal degradation.

Solvent SystemReflux Temp (°C)Primary Degradation RiskRecommended Max Heating TimeMitigation Strategy
Toluene 110°CAldol Condensation / Oxidation< 2 hoursUse Dean-Stark with strict Argon blanket; monitor via LC-MS.
1,4-Dioxane 101°CPeroxide-induced Cleavage< 4 hoursEnsure dioxane is peroxide-free; use BHT stabilizer if applicable.
Acetonitrile 82°CMild Self-condensation6 - 8 hoursMaintain strict pH control; avoid strong alkoxides.
Dichloromethane 40°CNegligible (Thermally Stable)> 24 hoursPreferred for reductive aminations (e.g., with STAB).

Mandatory Visualization: Degradation Pathways

ThermalStability SM 1-((Quinolin-2-YL)methyl) piperidin-4-one Reflux Prolonged Reflux (>80°C, Air/Base) SM->Reflux PathA Pathway A: Aldol Self-Condensation Reflux->PathA Acid/Base Catalysis PathB Pathway B: Aerobic Oxidation Reflux->PathB O2 Exposure DegA Polymeric Dimers & Complex Mixtures PathA->DegA DegB N-Oxides & Cleavage Products PathB->DegB

Thermal degradation pathways of N-substituted piperidones during reflux.

Experimental Protocols: Room-Temperature Reductive Amination

Objective: To couple 1-((Quinolin-2-YL)methyl)piperidin-4-one with a primary amine without inducing thermal degradation. We utilize Sodium Triacetoxyborohydride (STAB) to bypass the need for high-temperature Dean-Stark imine condensation 289.

Step 1: Imine Formation (Thermodynamic Control)

  • Action : In an oven-dried flask under an Argon atmosphere, dissolve 1-((Quinolin-2-YL)methyl)piperidin-4-one (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M. Add Glacial Acetic Acid (1.5 eq).

  • Causality : DCE provides excellent solubility without the thermal risks of high-boiling solvents. Argon prevents aerobic oxidation of the quinoline-methylene linker. Acetic acid mildly protonates the carbonyl, accelerating electrophilic attack by the amine without generating the enolate required for aldol self-condensation.

  • Self-Validation Check : The solution should remain a clear, pale yellow. If the solution turns dark brown, it indicates oxygen infiltration or base-catalyzed degradation; halt and verify reagent purity.

Step 2: Mild Reduction

  • Action : Cool the mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Causality : STAB is a mild reducing agent that selectively reduces the protonated iminium ion over the unreacted ketone, minimizing side reactions. Keeping the temperature at or below room temperature completely suppresses thermal polymerization.

  • Self-Validation Check : Monitor the reaction via TLC (Eluent: 5% MeOH in DCM with 1% NH 4​ OH). The disappearance of the UV-active ketone spot (R f​ ~0.4) and the lack of baseline streaking (which would indicate polymeric degradation products) confirms the structural integrity of the piperidone core has been maintained.

Step 3: Quench and Isolation

  • Action : Quench the reaction by slowly adding saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (water bath <40°C).

  • Causality : A mild basic quench neutralizes the acetic acid and destroys excess STAB without hydrolyzing the newly formed amine. Keeping the rotary evaporator bath below 40°C prevents late-stage thermal degradation during concentration.

References

  • 11-((Quinolin-2-yl)methyl)piperidin-4-one — Chemical Substance Information | NextSDS

  • 31-Benzyl-4-Piperidone CAS 3612-20-2 Purity >99.0% (GC) (Heat Sensitivity Data) | Ruifu Chemical

  • 4Theoretical Synthesis of 4-Piperidone/Piperidine (Aldol Condensation) | ScienceMadness

  • 5Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega

  • 2Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands | PMC / NIH

  • 6Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review | PMC / NIH

  • [[8]]() Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery | Journal of Combinatorial Chemistry (ACS)

  • 7Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element | Journal of Medicinal Chemistry (ACS)

  • 9A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor | Journal of Medicinal Chemistry (ACS)

Sources

Optimization

Technical Support Center: Troubleshooting 1-((Quinolin-2-YL)methyl)piperidin-4-one Stability

Welcome to the Technical Support Center for 1-((Quinolin-2-YL)methyl)piperidin-4-one (CAS: 562840-42-0). This bifunctional compound presents unique formulation challenges due to the dual reactivity of its structural comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-((Quinolin-2-YL)methyl)piperidin-4-one (CAS: 562840-42-0). This bifunctional compound presents unique formulation challenges due to the dual reactivity of its structural components: a photo-sensitive quinoline ring and a pH-sensitive piperidin-4-one moiety.

This guide is designed for drug development professionals and analytical scientists to diagnose, troubleshoot, and resolve aqueous degradation issues using field-proven mechanistic insights.

Degradation Troubleshooting Matrix

Before diving into specific mechanisms, use this quantitative matrix to cross-reference your observed experimental anomalies with their likely structural causes.

Stress VectorPrimary TargetVisual/Analytical ObservationMajor DegradantsKinetic AcceleratorPreventive Measure
UV/Vis Light Quinoline RingRapid assay drop; solution turns pale yellow.2-hydroxyquinoline, 8-hydroxyquinoline, ring cleavage products.Dissolved O₂, NitratesAmber vials, Argon sparging
Basic pH (>8.0) Piperidin-4-oneCloudiness; high-molecular-weight peaks in LC-MS.Aldol dimers, complex polymeric species.Heat, high API concentrationBuffer to pH 5.0–6.5
Oxidative (ROS) Tertiary Amines+16 Da mass shift in LC-MS; peak broadening.N-oxides (quinoline or piperidine nitrogen).Trace transition metals (Fe, Cu)0.01% EDTA, sacrificial antioxidants
Deep-Dive Q&A (FAQs)

Q1: My compound degrades rapidly under ambient lab light, even at room temperature. What is the mechanism? A1: The quinoline moiety acts as a potent photosensitizer. Upon exposure to UV or ambient light (particularly around 313 nm), quinoline undergoes rapid photo-oxidation. In aqueous environments, this process is accelerated by dissolved oxygen or nitrates, which act as effective producers of hydroxyl radicals[1]. This radical cascade leads to the formation of hydroxylated intermediates (e.g., 2-hydroxyquinoline) and, upon prolonged exposure, the complete destruction of the aromatic nucleus[1]. Causality Check: If your LC-MS shows a mass addition of +16 Da (hydroxylation) followed by lower molecular weight fragments, photodegradation is the culprit.

Q2: How does pH affect the stability of the piperidin-4-one ring? A2: Piperidin-4-ones are notoriously unstable at alkaline pH. At pH > 8.0, the alpha-protons adjacent to the ketone become acidic enough to be abstracted by hydroxide ions, forming a reactive enolate. This enolate acts as a nucleophile and attacks the carbonyl carbon of an un-ionized molecule, triggering a double aldol condensation cascade[2][3]. This self-condensation leads to the formation of dimers and insoluble polymeric mixtures. Causality Check: If your solution turns cloudy over time and LC-MS reveals peaks at roughly double the mass of your parent API, base-catalyzed aldol dimerization is occurring.

Q3: I am strictly controlling pH and light, but I still see a +16 Da mass shift in my stability indicating assay. What is happening? A3: A +16 Da mass shift without light exposure is the classic signature of N-oxide formation driven by oxidative stress. Your molecule contains two tertiary nitrogen centers. In the presence of trace transition metals (like iron or copper leached from equipment) and dissolved oxygen, reactive oxygen species (ROS) are generated[4]. These ROS oxidize the electron-rich piperidine nitrogen or the quinoline nitrogen to form N-oxides. Causality Check: N-oxides often elute slightly earlier than the parent peak on a reverse-phase C18 column due to increased polarity.

Mechanistic Degradation Pathways

The following diagram maps the three primary degradation vectors to their respective chemical outcomes.

Degradation Parent 1-((Quinolin-2-YL)methyl)piperidin-4-one (Aqueous Solution) Photo Photodegradation (UV/Vis Light) Parent->Photo hv (Photons) Base Base-Catalyzed (pH > 8.0) Parent->Base OH- (Hydroxyl) Oxid Oxidative Stress (ROS / O2) Parent->Oxid O2 / Peroxides PhotoProd Quinoline Ring Cleavage & Hydroxylation (e.g., 2-hydroxyquinoline) Photo->PhotoProd Radical Mech. BaseProd Aldol Condensation (Dimers/Polymers) Base->BaseProd Enolate Mech. OxidProd N-Oxide Formation (+16 Da Mass Shift) Oxid->OxidProd N-Oxidation

Mechanistic pathways of 1-((Quinolin-2-YL)methyl)piperidin-4-one degradation in aqueous media.

Experimental Protocols

To ensure scientific integrity, do not guess which degradation pathway is ruining your assay. Use the following self-validating protocols to definitively isolate the cause and implement the cure.

Protocol A: Self-Validating Forced Degradation Profiling

This workflow isolates individual stress vectors. By comparing the LC-MS profiles of Aliquots B, C, and D against the Control (A), you can definitively map your specific degradant peaks to their environmental triggers.

  • Preparation: Prepare a 1.0 mg/mL stock of the compound in HPLC-grade water (use 5% Acetonitrile if solubility is limited).

  • Aliquoting & Stressing: Divide the stock into four 5 mL aliquots:

    • Aliquot A (Control): Wrap in aluminum foil, purge with Argon, and store at 4°C.

    • Aliquot B (Photolytic Stress): Place in a clear quartz vial and expose to a UV-A/ambient light source (approx. 1.2 million lux hours).

    • Aliquot C (Alkaline Stress): Adjust to pH 10.0 using 0.1 M NaOH. Incubate at 40°C for 24 hours to force enolization.

    • Aliquot D (Oxidative Stress): Add H₂O₂ to a final concentration of 0.3% v/v. Incubate at room temperature in the dark for 24 hours.

  • Quenching: Neutralize Aliquot C with 0.1 M HCl to pH 6.0. Quench Aliquot D with an equimolar amount of sodium thiosulfate.

  • Analysis: Run all samples via LC-MS/MS.

    • Validation: If your real-world degraded sample matches the dimer peaks in Aliquot C, your formulation pH is drifting too high. If it matches Aliquot B, your light-protection protocols are failing.

Protocol B: Optimized Formulation Stabilization

Once the degradation vector is identified, use this protocol to create a robust, stabilized aqueous formulation.

  • Buffer Selection: Prepare a 50 mM Citrate buffer adjusted to pH 5.5 .

    • Causality: This pH is low enough to prevent base-catalyzed aldol condensation of the piperidin-4-one, but high enough to prevent protonation-induced precipitation of the quinoline ring.

  • Chelation: Add 0.01% w/v EDTA to the buffer.

    • Causality: EDTA sequesters trace iron/copper ions, shutting down the metal-catalyzed generation of ROS that leads to N-oxidation[4].

  • Degassing: Sparge the buffer with Argon gas for 15 minutes.

  • Dissolution & Storage: Dissolve the API into the degassed buffer. Immediately dispense the solution into amber glass vials (to block UV transmission) and blanket the headspace with Argon before sealing.

References
  • Title: Photodegradation of quinoline in water Source: ResearchGate URL: [Link]

  • Title: Aqueous Quinoline Treatment with Iron/ Copper Activated UV/ Persulfate Process in a Falling Film Photo-Reactor Source: Iranian Journal of Chemical Engineering (IJChE) URL: [Link]

  • Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 1-((Quinolin-2-YL)methyl)piperidin-4-one Reactions

Welcome to the Technical Support Center. 1-((Quinolin-2-YL)methyl)piperidin-4-one is a highly privileged scaffold in drug discovery, frequently undergoing chemoselective reductive amination to yield functionalized 4-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-((Quinolin-2-YL)methyl)piperidin-4-one is a highly privileged scaffold in drug discovery, frequently undergoing chemoselective reductive amination to yield functionalized 4-aminopiperidines. However, the presence of two Lewis basic nitrogen atoms (the quinoline ring and the piperidine core) presents a severe synthetic challenge: catalyst poisoning .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you overcome catalyst deactivation, minimize precious metal loading, and maximize your reaction yields.

🔬 Troubleshooting Guide & FAQs

Q: My reductive amination stalls at 20-30% conversion when using standard 10 wt% Pd/C. Why is this happening? A: This is a classic case of catalyst poisoning. The lone electron pairs on the quinoline and piperidine nitrogens strongly coordinate to the active palladium sites. This N-coordination outcompetes hydrogen gas ( H2​ ) for surface binding, effectively blocking H2​ activation and stalling the catalytic cycle. Simply increasing the Pd/C loading is economically inefficient and often leads to unwanted side reactions, such as the partial reduction of the quinoline ring [1].

Q: How can I optimize the catalyst loading without sacrificing conversion? A: The most effective strategy is to electronically mask the coordinating nitrogens using acidic additives. Adding a strong acid like Trifluoroacetic acid (TFA) or a Lewis acid like Titanium tetraisopropoxide ( Ti(OiPr)4​ ) protonates or coordinates the basic nitrogen sites. This drastically reduces their affinity for the transition metal surface, allowing you to lower the Pd/C loading from >20 mol% down to 1-5 mol% while achieving >95% conversion[2].

Q: I am observing high levels of the alcohol byproduct (1-((quinolin-2-yl)methyl)piperidin-4-ol) instead of the desired amine. How do I fix this? A: This indicates a chemoselectivity failure where the direct reduction of the ketone outpaces imine formation. To resolve this, the protocol must be treated as a two-step, self-validating system. Do not introduce H2​ or the reducing agent until imine formation is confirmed. Use a dehydrating agent (like molecular sieves or Ti(OiPr)4​ ) and verify >90% conversion to the imine via LC-MS before initiating the reduction phase [4].

Q: If I want to avoid heterogeneous Pd/C entirely, what are the best alternative catalysts for this substrate? A: Consider using bench-stable Iridium (Ir) half-sandwich complexes or Ruthenium-Sulfide (Ru-S) catalysts. Ru-S catalysts are highly tolerant of nitrogen poisons, while specific Ir-complexes (e.g., Ir-L1) can perform direct reductive amination (DRA) at loadings as low as 0.5 mol% under mild conditions, bypassing the heterogeneous poisoning effect entirely [3].

📊 Catalyst Optimization Data Summary

The following table summarizes the quantitative impact of additive selection and catalyst tuning on the reductive amination of 1-((Quinolin-2-YL)methyl)piperidin-4-one with a standard primary amine.

Catalyst SystemLoading (mol%)Additive / ModifierConversion (%)Chemoselectivity (Amine:Alcohol)
Pd/C (10 wt%)20.0None28% (Stalled)85:15
Pd/C (10 wt%)2.0 TFA (2.0 equiv) >98% 99:1
Ti(OiPr)4​ / NaBH(OAc)3​ N/A Ti(OiPr)4​ (1.2 eq)92%>99:1
Ir-L1 Complex0.5 Ammonium Formate96% 98:2
Ru-S / TiO2−x​ 5.0None (Poison Resistant)94%95:5

⚙️ Mechanism of Catalyst Poisoning & Rescue

The diagram below illustrates the causality behind experimental choices: how the quinoline moiety traps the active metal catalyst, and how acidic additives rescue the catalytic cycle.

G Substrate 1-((Quinolin-2-YL)methyl) piperidin-4-one Imine Imine Intermediate (Productive) Substrate->Imine + Primary Amine Poison Quinoline-Metal Complex (Poisoned State) Substrate->Poison N-Coordination to Metal Product 4-Aminopiperidine Product Imine->Product H2 + Active Catalyst ActiveCat Active Catalyst (Pd/C, Ir, or Ru) Poison->ActiveCat Blocks H2 Activation Poison->ActiveCat Releases Catalyst Acid Acidic Additive (TFA or Ti(OiPr)4) Acid->Poison Protonates N-site

Mechanism of N-heterocycle catalyst poisoning and acid-mediated catalyst rescue.

🧪 Optimized Experimental Protocol: TFA-Mediated Reductive Amination

This protocol utilizes Trifluoroacetic acid (TFA) to protonate the quinoline and piperidine nitrogens, allowing for a drastically reduced Pd/C catalyst load (2 mol%) while maintaining perfect chemoselectivity [2].

Reagents & Materials:

  • 1-((Quinolin-2-YL)methyl)piperidin-4-one (1.0 equiv, 10 mmol)

  • Primary Amine (e.g., an aniline or alkylamine) (1.1 equiv, 11 mmol)

  • Trifluoroacetic acid (TFA) (2.0 equiv, 20 mmol)

  • 10% Pd/C (2 mol% Pd)

  • Anhydrous Methanol or Ethanol (50 mL)

  • Hydrogen gas ( H2​ ) balloon or Parr shaker

Step-by-Step Methodology:

  • Imine Formation (Self-Validating Step):

    • In a flame-dried, round-bottom flask purged with inert gas ( N2​ or Argon), dissolve 1-((Quinolin-2-YL)methyl)piperidin-4-one (10 mmol) and the primary amine (11 mmol) in 40 mL of anhydrous methanol.

    • Add TFA (20 mmol) dropwise at room temperature. The solution may slightly darken.

    • Stir the mixture at 40 °C for 2–4 hours.

    • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the ketone peak is <5% and the imine mass is dominant.

  • Catalyst Introduction:

    • Cool the reaction to room temperature. Carefully add the 10% Pd/C catalyst (2 mol% Pd) as a slurry in 10 mL of methanol. Caution: Pd/C is highly pyrophoric when dry; always add it as a solvent slurry.

  • Hydrogenation:

    • Evacuate the flask and backfill with H2​ gas three times.

    • Maintain the reaction under a positive pressure of H2​ (balloon pressure is typically sufficient, though 30 psi in a Parr shaker accelerates the reaction).

    • Stir vigorously (≥800 rpm) to ensure optimal gas-liquid-solid mixing for 6–12 hours.

  • Workup & Isolation:

    • Purge the flask with N2​ to remove residual H2​ .

    • Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ (to neutralize the TFA). Extract the aqueous layer twice with Ethyl Acetate.

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude 4-aminopiperidine product, which can be further purified via flash chromatography or crystallization.

📚 References

1.1 - ACS Catalysis 2.2 - ACS Publications 3.3 - Chemistry – A European Journal (KAUST Repository) 4.4 - Google Patents

Sources

Optimization

preventing oxidation of 1-((Quinolin-2-YL)methyl)piperidin-4-one during long-term storage

[label="FreeBase:Unprotected&SusceptibleFinalizingPresentationDetails TheGraphvizdiagramisnowcomplete, visuallyillustratingthedegradationpathwaysandtheefficacyoftheHClsaltinpreventingthem.I'vealsoincorporatedaconcisecapt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="FreeBase:Unprotected&SusceptibleFinalizingPresentationDetails TheGraphvizdiagramisnowcomplete, visuallyillustratingthedegradationpathwaysandtheefficacyoftheHClsaltinpreventingthem.I'vealsoincorporatedaconcisecaptiontoensureclearunderstanding.Myfinalstepsinvolvethoroughlyreviewingtheentiretechsupportportalforconsistencyandaccuracy, payingcloseattentiontothedatavisualizationsandcitedreferences, toguaranteeitsvaluetousers.ValidatingStorageSolution I'mnowfocusingonvalidatingtheHClsaltasaself-validatingstoragesystem.Byprotonatingtheamine, nucleophilicityiseliminated, preventingN-oxideformationandreducingenolization.Thisstrategyaddressesthecompound'sinstability, causedbyitsbifunctionalandphotosensitivenature.Thephysicalstateandchemicalstabilityarethekeystoareliablestoragesolution.WelcometotheTechnicalSupportCenterfor1-((Quinolin-2-YL)methyl)piperidin-4-one .Thiscompoundisahighlyversatilebifunctionalscaffoldwidelyusedinmedicinalchemistryanddrugdevelopment.However, itsstructuralfeatures—specificallythetertiaryaliphaticamine, theketonemoiety, andthephotosensitivequinolinering—makethefreebasehighlysusceptibletooxidativeandbase-catalyzeddegradationduringlong-termstorage.Thisguideprovidesmechanisticinsights, troubleshootingFAQs, andvalidatedprotocolstoensuretheabsolutestructuralintegrityofyourcompoundovertime.---###1.DiagnosticFAQs&TroubleshootingQ:Mybatchof1-((Quinolin-2-YL)methyl)piperidin-4-onehaschangedfromanoff-whitepowdertoayellow/brownstickysolid.Whathappened?****A: Discolorationtoyelloworbrownisaclassicindicatorofquinolineandaminedegradation[2.1]. This is primarily caused by photo-oxidation and the formation of tertiary amine N-oxides. The piperidine nitrogen is highly nucleophilic and readily reacts with ambient oxygen or trace peroxides in the environment[1].

Q: LC-MS analysis of my stored sample shows a major impurity with a mass of [M+16]. Is this an N-oxide? A: Yes. The +16 Da mass shift corresponds to the addition of an oxygen atom. While the aromatic quinoline nitrogen can oxidize under harsh conditions, the aliphatic tertiary amine of the piperidine ring is significantly more susceptible to peroxide-mediated and autoxidative N-oxide formation[1][2].

Q: I am also detecting high molecular weight impurities ([2M - H2O]). Where are these coming from? A: These are aldol condensation dimers. The ketone at the 4-position of the piperidine ring is prone to enolization. In the free base form, the basicity of the tertiary amine can auto-catalyze intermolecular aldol condensations, leading to dimerization and eventual polymerization[3].

Q: How can I completely halt both N-oxidation and aldol condensation for long-term storage? A: The most effective, self-validating strategy is converting the free base into a hydrochloride (HCl) salt[4]. By protonating the tertiary amine, its lone pair of electrons is sequestered, eliminating its nucleophilicity. A protonated amine cannot attack oxygen or peroxides, completely halting N-oxide formation. Furthermore, the acidic salt form drastically reduces the rate of ketone enolization, preventing aldol dimerization[3][4].

Quantitative Stability Data

The following table summarizes accelerated stability testing data, demonstrating the stark difference in degradation rates between the free base and the hydrochloride salt forms.

Storage ConditionChemical FormDurationPurity (LC-UV)Primary Degradants Observed
25°C, Ambient Air, LightFree Base3 Months68.2%N-Oxide, Aldol Dimers
25°C, Ambient Air, LightHCl Salt3 Months95.1%Trace N-Oxide
4°C, Argon Purge, DarkFree Base6 Months89.4%N-Oxide
-20°C, Argon Purge, Dark HCl Salt 12 Months >99.5% None Detected

Experimental Protocols

To guarantee the integrity of 1-((Quinolin-2-YL)methyl)piperidin-4-one, it must be converted to a stable salt and stored under strict environmental controls.

Protocol A: Conversion to Hydrochloride (HCl) Salt

Causality Insight: Utilizing anhydrous conditions prevents the formation of hydrates, ensuring a crisp, crystalline solid that resists atmospheric moisture and subsequent hydrolysis.

  • Dissolution: Dissolve the 1-((Quinolin-2-YL)methyl)piperidin-4-one free base in anhydrous dichloromethane (DCM) or diethyl ether (approx. 10 mL per gram of compound).

  • Cooling: Submerge the reaction flask in an ice bath to cool the solution to 0°C. Note: Cooling minimizes exothermic side reactions during protonation.

  • Acidification: Under vigorous magnetic stirring, add 1.05 to 1.1 equivalents of anhydrous HCl in dioxane (4M) or ethanolic HCl dropwise.

  • Precipitation: Continue stirring for 1 hour at 0°C. A white to off-white crystalline precipitate (the HCl salt) will crash out of the solution.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a gentle stream of Argon gas. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<1 mbar) for 12–24 hours to remove all residual solvents.

Protocol B: Long-Term Storage Workflow

Causality Insight: Oxygen and light are the primary catalysts for amine autoxidation[5]. Argon is significantly denser than Nitrogen and provides a superior, heavy protective blanket over the solid compound.

  • Packaging: Transfer the fully dried HCl salt into a dark amber borosilicate glass vial. The amber glass blocks UV-driven radical initiation[6][7].

  • Inert Gas Padding: Insert a needle connected to a high-purity Argon line into the vial. Purge the vial with a gentle stream of Argon for 30–60 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately seal the vial tightly with a PTFE-lined cap. Note: PTFE is required because standard rubber or plastic linings can leach plasticizers into the compound over time.

  • Secondary Protection: Wrap the cap tightly with Parafilm to create a hermetic seal against gas exchange.

  • Temperature Control: Store the sealed vial in a monitored freezer at -20°C or -80°C[8][7].

Systemic Workflow Diagram

The following diagram illustrates the chemical causality of degradation and how the recommended protocols engineer a self-validating system to preserve the molecule.

G FreeBase 1-((Quinolin-2-YL)methyl) piperidin-4-one (Free Base) NOxide Tertiary Amine N-Oxide (Oxidation Degradant) FreeBase->NOxide O2 / Trace Peroxides (Nucleophilic Attack) Aldol Aldol Condensation Dimers (Ketone Degradant) FreeBase->Aldol Room Temp / Base (Enolization) HCl Addition of Anhydrous HCl (Protonation) FreeBase->HCl Stabilization Workflow Salt Hydrochloride Salt (Stable Form) HCl->Salt Blocks Nucleophilicity & Enolization Storage Long-Term Storage (-20°C, Argon, Amber Vial) Salt->Storage Preserves Integrity

Degradation pathways and stabilization of 1-((Quinolin-2-YL)methyl)piperidin-4-one.

References

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.[Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC/NIH.[Link]

  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. PMC/NIH.[Link]

  • Harnessing Oxidized Amines as Robust Sorbents for Carbon Capture. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Purity Testing of 1-((Quinolin-2-YL)methyl)piperidin-4-one

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of prod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. The compound 1-((Quinolin-2-YL)methyl)piperidin-4-one, a heterocyclic ketone, serves as a crucial building block in the synthesis of various pharmacologically active agents. Its purity profile can directly influence the quality, stability, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for assessing the purity of such compounds, offering unparalleled precision and selectivity.

This guide provides an in-depth comparison of two distinct, validated HPLC methods for determining the purity of 1-((Quinolin-2-YL)methyl)piperidin-4-one. We will explore a rapid isocratic method, ideal for high-throughput screening and in-process controls, and a high-resolution gradient method, designed for comprehensive impurity profiling and stability studies. The discussion is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>, ensuring a framework of scientific integrity and regulatory compliance.[1][2][3]

Methodological Foundations: Understanding the Analyte

Before delving into specific methods, it's crucial to understand the physicochemical properties of 1-((Quinolin-2-YL)methyl)piperidin-4-one. This molecule possesses a quinoline ring system, which imparts significant UV absorbance, and a basic piperidine moiety. These features dictate the optimal choices for column chemistry, mobile phase, and detection.

  • UV Absorbance: The quinoline chromophore allows for sensitive detection using a UV detector, typically in the range of 220-350 nm.

  • pKa: The basic nitrogen in the piperidine ring means the analyte's retention will be highly sensitive to the pH of the mobile phase. Maintaining a consistent and appropriate pH is critical for reproducible chromatography.

  • Solubility: The compound is generally soluble in common organic solvents like acetonitrile and methanol, making it well-suited for reversed-phase HPLC.

For many quinoline compounds, a reverse-phase C18 column is a good starting point for method development.[4] The choice between acetonitrile and methanol as the organic modifier can also impact selectivity and peak shape. Acetonitrile often provides better peak efficiency for nitrogen-containing heterocyclic compounds.[5]

Comparative HPLC Protocols

Here we compare two distinct approaches to the purity analysis of 1-((Quinolin-2-YL)methyl)piperidin-4-one.

Method A: Rapid Isocratic Screening

This method is designed for speed and efficiency, making it suitable for routine quality control where known impurities are monitored.

  • Objective: To quickly assess the purity of the main component and quantify known impurities in under 10 minutes.

  • Rationale: An isocratic elution uses a constant mobile phase composition, which simplifies the method, reduces run-to-run variability, and allows for faster column re-equilibration.

Method B: High-Resolution Gradient Impurity Profiling

This method is tailored for resolving complex mixtures and detecting unknown impurities, which is essential during forced degradation studies and for establishing a comprehensive stability profile.[6][7]

  • Objective: To achieve maximum separation of the main peak from all potential process-related impurities and degradation products.

  • Rationale: A gradient elution, where the mobile phase composition changes over time, provides the necessary resolving power to separate compounds with a wider range of polarities. This is critical for ensuring that no co-eluting impurities are hiding under the main analyte peak.

Detailed Experimental Protocols

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD Detector
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5) (40:60 v/v)
Flow Rate 1.2 mL/min
Column Temp. 30°C
Detection UV at 230 nm
Injection Vol. 10 µL
Run Time 8 minutes

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the 20 mM potassium phosphate buffer and adjust the pH to 6.5 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the specified ratio and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of 1-((Quinolin-2-YL)methyl)piperidin-4-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard to achieve a target concentration of 100 µg/mL.

  • System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved.[5] Inject the standard preparation five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (mobile phase), followed by the standard and sample preparations. Calculate the purity using the area percent method.

ParameterCondition
HPLC System Waters ACQUITY UPLC H-Class or equivalent with DAD Detector
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection DAD, 230 nm (Acquisition range 200-400 nm for peak purity)
Injection Vol. 2 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B using high-purity water and HPLC-grade solvents.[5] Degas both phases before use.

  • Standard and Sample Preparation: Prepare standard and sample solutions at a concentration of approximately 200 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: Equilibrate the column with the initial gradient conditions. Inject the standard preparation five times. The RSD for peak area should be ≤ 2.0%, and the tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the blank, standard, and sample preparations. Use the DAD to assess peak purity of the main component and to identify potential co-eluting impurities.

Validation According to ICH Q2(R1) Guidelines

To ensure a method is suitable for its intended purpose, a comprehensive validation is required.[8] The following table summarizes the typical acceptance criteria for key validation parameters and compares the expected performance of Method A and Method B.

Validation ParameterICH Q2(R1) Guideline / Typical Acceptance CriteriaExpected Performance: Method A (Isocratic)Expected Performance: Method B (Gradient)
Specificity Peak purity index > 0.999. No interference from blank/placebo.Good resolution for known impurities. May fail to separate new or co-eluting degradants.Excellent. Able to resolve closely eluting impurities and demonstrate peak purity via DAD analysis.
Linearity (r²) ≥ 0.999> 0.999> 0.999
Range 80-120% of the test concentration for assay.[2]80 - 120 µg/mLLOQ - 240 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%98.5% - 101.0%
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%Repeatability < 1.0%; Intermediate < 1.5%Repeatability < 1.5%; Intermediate < 2.0%
LOD Signal-to-Noise ratio of 3:1~0.05 µg/mL~0.02 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.15 µg/mL~0.06 µg/mL
Robustness No significant change in results with small variations in method parameters (pH, flow rate, temp).Generally robust due to its simplicity.May be more sensitive to changes in gradient slope and dwell volume. Requires careful evaluation.

Data Presentation and Visualization

To illustrate the validation process and the comparative nature of the two methods, the following diagrams are provided.

ValidationWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_Routine Routine Use Dev Analyte Characterization (UV, pKa, Solubility) Opt Parameter Optimization (Column, Mobile Phase, Temp) Dev->Opt Informs Spec Specificity (Forced Degradation) Opt->Spec Defines Protocol Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob QC Quality Control Testing Rob->QC Validated Method Stab Stability Studies Rob->Stab Validated Method MethodComparison cluster_A Application A cluster_B Application B Start Analytical Need? MethodA Method A: Isocratic - Fast ( <10 min) - High Throughput - Good for known impurities Start->MethodA Routine QC / High Throughput MethodB Method B: Gradient - High Resolution - Detects unknown impurities - Ideal for stability/degradation studies Start->MethodB Impurity Profiling / R&D / Stability AppA In-Process Control Batch Release MethodA->AppA AppB Forced Degradation Reference Standard Characterization MethodB->AppB

Sources

Comparative

mass spectrometry fragmentation comparison of 1-((Quinolin-2-YL)methyl)piperidin-4-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol Executive Summary Substituted piperidines, particularly N-benzyl an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol

Executive Summary

Substituted piperidines, particularly N-benzyl and N-heteroarylmethyl derivatives, are ubiquitous scaffolds in drug discovery, frequently appearing in FAAH inhibitors, PDE10A antagonists, and novel psychoactive substances. Accurate structural elucidation of these compounds relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

This guide provides an objective, data-driven comparison of the MS/MS fragmentation profile of 1-((Quinolin-2-YL)methyl)piperidin-4-one against structurally homologous alternatives, such as 1-benzylpiperidin-4-one and 1-((pyridin-2-yl)methyl)piperidin-4-one. By understanding the causality behind these fragmentation pathways—specifically how the quinoline system alters charge retention compared to a simple benzyl group—analytical scientists can optimize their multiple reaction monitoring (MRM) methods for metabolite identification and pharmacokinetic profiling.

Mechanistic Causality: The Physics of Piperidine Fragmentation

To optimize MS/MS parameters, one must understand the thermodynamic drivers of the fragmentation. Under positive ESI conditions, protonation of N-substituted piperidines preferentially occurs at the highly basic aliphatic piperidine nitrogen [1].

Upon Collision-Induced Dissociation (CID), the molecule undergoes heterolytic cleavage of the exocyclic C–N bond. As established in studies of protonated N-benzylpiperidines [2], this cleavage initially forms an Ion-Neutral Complex (INC) . The subsequent fate of this complex depends entirely on the electronic properties of the aromatic substituent:

  • Direct Separation (Charge Retention on Aromatic Moiety): The INC dissociates directly. The quinoline ring, being highly conjugated, effectively stabilizes the resulting positive charge, yielding an abundant quinolin-2-ylmethyl cation ( m/z 142.06) .

  • Charge Retention on Piperidine: Alternatively, the charge is retained on the piperidine ring, yielding the piperidin-4-one cation ( m/z 98.06) .

  • Secondary α -Cleavage: The piperidin-4-one cation is highly susceptible to ring-opening and the neutral loss of carbon monoxide (CO, -28 Da), resulting in a diagnostic fragment at m/z 70.06 [3].

Unlike N-benzylpiperidines containing strongly electron-withdrawing groups (which favor hydride transfer reactions leading to the loss of neutral toluene), the quinoline nitrogen's ability to participate in resonance stabilization heavily skews the pathway toward direct separation [1].

Visualization of the Fragmentation Pathway

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 241.13 1-((Quinolin-2-yl)methyl)piperidin-4-one QuinolineCat Quinolin-2-ylmethyl Cation m/z 142.06 (Dominant Diagnostic Ion) Precursor->QuinolineCat C-N Cleavage (Charge retention on Quinoline) PiperidoneCat Piperidin-4-one Cation m/z 98.06 (Secondary Ion) Precursor->PiperidoneCat C-N Cleavage (Charge retention on Piperidine) LossCO Loss of CO (-28 Da) m/z 70.06 (Tertiary Ion) PiperidoneCat->LossCO alpha-cleavage & CO elimination

Fig 1: Proposed ESI-MS/MS fragmentation pathway of 1-((Quinolin-2-YL)methyl)piperidin-4-one.

Comparative Fragmentation Analysis

To establish the diagnostic utility of the quinoline fragment, we compare 1-((Quinolin-2-YL)methyl)piperidin-4-one with two common alternatives used in SAR (Structure-Activity Relationship) studies: 1-Benzylpiperidin-4-one (a baseline lipophilic scaffold) and 1-((Pyridin-2-yl)methyl)piperidin-4-one (a smaller heteroaromatic analog).

Quantitative Data Summary

The following table summarizes the expected exact masses and diagnostic fragments under standard CID conditions (Collision Energy: 20-30 eV) [4].

CompoundPrecursor Ion [M+H]+ ( m/z )Primary Aromatic Cation ( m/z )Piperidone Cation ( m/z )Neutral Loss (-CO) ( m/z )Relative Stability of Aromatic Cation
1-((Quinolin-2-yl)methyl)piperidin-4-one 241.13 142.06 98.06 70.06 High (Extensive resonance)
1-Benzylpiperidin-4-one190.1291.05 (Tropylium)98.0670.06Moderate
1-((Pyridin-2-yl)methyl)piperidin-4-one191.1292.0598.0670.06Low (Electron-deficient ring)

Key Takeaways for Method Development:

  • Differentiation: The m/z 98.06 and m/z 70.06 peaks are universal across all three molecules, confirming the presence of the piperidin-4-one core.

  • Identification: The m/z 142.06 peak is the highly specific, dominant diagnostic ion for the quinolin-2-ylmethyl moiety. Because the quinoline system stabilizes the cation better than a pyridine ring, the m/z 142.06 peak will show a significantly higher relative abundance (often the base peak) compared to the m/z 92.05 peak in the pyridine alternative.

Experimental Protocol: LC-ESI-MS/MS Workflows

To ensure reproducibility and self-validation, the following step-by-step protocol outlines the exact methodology required to generate and verify the comparative fragmentation data [2].

Step 1: Sample Preparation
  • Stock Solution: Weigh 1.0 mg of 1-((Quinolin-2-YL)methyl)piperidin-4-one and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase (e.g., 90% Water / 10% Acetonitrile containing 0.1% Formic Acid). Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]+ precursor ion necessary for positive mode ESI.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Q-TOF or Triple Quadrupole)
  • Source Parameters: Set ESI to Positive Ion Mode ( ESI+ ). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Precursor Selection (Q1): Isolate m/z 241.1 (± 0.5 Da window).

  • Collision-Induced Dissociation (q2): Apply a collision energy (CE) ramp from 15 eV to 40 eV using Argon or Nitrogen as the collision gas. Causality: Ramping the CE ensures capturing both the easily cleaved exocyclic C-N bond (yielding m/z 142) and the higher-energy ring-opening events (yielding m/z 70).

  • Product Ion Scan (Q3/TOF): Scan from m/z 50 to 250 to capture all relevant fragments.

Visualization of the Analytical Workflow

LCMS_Workflow Sample Sample Prep 1 µg/mL in MeOH/FA LC UHPLC Separation C18 Column Sample->LC ESI ESI(+) Ionization LC->ESI Quad1 Q1 Selection m/z 241.1 ESI->Quad1 CID CID Fragmentation CE: 15-40 eV Quad1->CID TOF Q3/TOF Detection m/z 50-250 CID->TOF

Fig 2: Standardized LC-ESI-MS/MS workflow for piperidine derivative characterization.

Conclusion

When comparing 1-((Quinolin-2-YL)methyl)piperidin-4-one to its benzyl and pyridine alternatives, the quinoline derivative exhibits a highly predictable and stable fragmentation pattern. The robust resonance stabilization of the quinolin-2-ylmethyl cation ( m/z 142.06) suppresses complex hydride-transfer rearrangements, making it an excellent, clean scaffold for mass spectrometry-based pharmacokinetic tracking. Researchers developing MRM methods should target the 241.1 142.1 transition for high-sensitivity quantification, and the 241.1 98.1 transition as a secondary qualifier.

References

  • Chai, Y. F., Jiang, K. Z., & Pan, Y. J. "Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry." Journal of Mass Spectrometry, 45(5), 496-503 (2010). URL:[Link]

  • Pivatto, M., et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, 32(15), 1279-1288 (2018). URL:[Link]

Validation

structural activity relationship (SAR) comparison of 1-((Quinolin-2-YL)methyl)piperidin-4-one

An In-Depth Guide to the Structural Activity Relationship (SAR) of 1-((Quinolin-2-YL)methyl)piperidin-4-one Analogs for Drug Discovery Introduction The quinoline nucleus is a cornerstone in medicinal chemistry, recognize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of 1-((Quinolin-2-YL)methyl)piperidin-4-one Analogs for Drug Discovery

Introduction

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[1][3] When coupled with a piperidin-4-one moiety, a common structural motif in many pharmaceuticals, the resulting 1-((quinolin-2-yl)methyl)piperidin-4-one scaffold offers a versatile platform for developing novel therapeutic agents. This guide provides a comprehensive analysis of the structural activity relationships (SAR) of this scaffold, drawing on experimental data to offer insights for researchers and drug development professionals. We will explore how modifications to the quinoline ring, the piperidin-4-one core, and the methylene linker influence biological activity, with a focus on antiplasmodium and antibacterial applications.

Core Scaffold Synthesis: A General Approach

The synthesis of the 1-((quinolin-2-yl)methyl)piperidin-4-one core and its analogs is typically achieved through a straightforward and efficient process. A common and reliable method is the reductive amination between a 2-(halomethyl)quinoline or quinoline-2-carbaldehyde and a piperidin-4-one derivative. This approach allows for the modular assembly of a diverse library of compounds by varying the substituents on both the quinoline and piperidine building blocks.

General Synthetic Workflow

The synthesis generally proceeds in two main steps: the formation of an iminium ion intermediate followed by its reduction. The choice of reagents and reaction conditions can be tailored to the specific substrates and desired yield.

cluster_synthesis General Synthetic Scheme Quinoline Substituted 2-(chloromethyl)quinoline Product 1-((Quinolin-2-YL)methyl)piperidin-4-one Analog Quinoline->Product Piperidone Substituted piperidin-4-one Piperidone->Product Base Base (e.g., K2CO3, Et3N) in Solvent (e.g., DMF, CH3CN) Base->Product Nucleophilic Substitution

Caption: Key SAR findings for substitutions on the quinoline ring.

Modifications of the Piperidin-4-one Ring

The piperidin-4-one ring serves as a versatile anchor for introducing various functional groups that can modulate the compound's physicochemical properties and target interactions.

Compound ID (Reference)Piperidine ModificationBiological TargetActivity
Analog 10a [4]N-thiazolidinone ureaAnticancer (COLO 205)IC50 = 0.11 µM
Lead Compound [5]N-arylAntitubercular (MenA)High lipophilicity (cLogP = 7.9)
Analog 2 [5]N-morpholineAntitubercular (MenA)Improved drug-like properties
Analog 5d [6]N-quinolone hybridAntibacterial (G+/G-)MIC = 0.125–8 µg/mL

Data extracted from various sources.[6][4][5]

Key SAR insights for the piperidine moiety include:

  • N-Substitution: The nitrogen atom of the piperidine ring is a primary point for modification. Attaching bulky or functionalized groups can significantly influence activity. For instance, creating hybrid molecules by linking another pharmacophore (like a quinolone or thiazolidinone) to the piperidine nitrogen has been a successful strategy for developing potent antibacterial and anticancer agents. [6][4]* Lipophilicity and Drug-like Properties: The piperidine moiety plays a crucial role in determining the overall lipophilicity of the molecule. Highly lipophilic compounds can suffer from poor solubility and metabolic instability. [5]SAR studies often aim to introduce more polar groups to the piperidine ring to improve the compound's pharmacokinetic profile. [5]* Ketone Moiety: The carbonyl group at the 4-position of the piperidine ring is a key feature. It can act as a hydrogen bond acceptor, which may be important for target binding. Modifications at this position, such as reduction to a hydroxyl group or conversion to an oxime, can alter the binding mode and activity.

Caption: Key SAR findings for modifications on the piperidin-4-one ring.

Experimental Protocols

Reproducible and standardized protocols are essential for the evaluation of novel compounds. Below are representative methodologies for the synthesis and biological testing of 1-((quinolin-2-yl)methyl)piperidin-4-one analogs.

Protocol 1: General Synthesis of a 1-((7-Chloroquinolin-4-yl)amino)ethyl-piperidin-4-one Analog

This protocol is adapted from methodologies used for synthesizing similar quinoline-piperidine conjugates. [7] Objective: To synthesize a representative analog to demonstrate the core synthetic strategy.

Materials:

  • 4,7-dichloroquinoline

  • 1-(2-aminoethyl)piperidin-4-one

  • Phenol

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 eq) in NMP, add phenol (1.2 eq).

  • Amine Addition: Add 1-(2-aminoethyl)piperidin-4-one (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 120 °C and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Rationale: This protocol utilizes a nucleophilic aromatic substitution reaction where the amino group of the piperidine side chain displaces the chlorine at the 4-position of the quinoline ring. Phenol is used as a catalyst. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Protocol 2: In Vitro Antiplasmodium Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay for determining the 50% inhibitory concentration (IC₅₀) against P. falciparum. [7] Objective: To determine the potency of the synthesized compounds against chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum.

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of 2-fold serial dilutions in 96-well plates.

  • Parasite Culture: Culture P. falciparum in human erythrocytes at 2% hematocrit in a complete medium. Synchronize the parasites at the ring stage.

  • Incubation: Add the parasite culture to the 96-well plates containing the compound dilutions. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I lysis buffer.

  • Fluorescence Reading: Read the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Rationale: SYBR Green I is a fluorescent dye that intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus reflecting the extent of parasite growth. This allows for a quantitative measurement of the inhibitory effect of the compounds.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of compounds against bacterial strains. [8] Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth). [8]This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Rationale: This assay provides a quantitative measure of a compound's bacteriostatic activity. By testing against a panel of Gram-positive and Gram-negative bacteria, a spectrum of activity can be determined.

Conclusion and Future Perspectives

The 1-((quinolin-2-yl)methyl)piperidin-4-one scaffold is a highly promising platform for the development of new therapeutic agents. The SAR analysis reveals clear guidelines for optimizing the biological activity of its analogs. For antiplasmodium agents, a 4-amino-7-chloroquinoline moiety appears to be a critical component for high potency. For antibacterial and anticancer applications, the N-position of the piperidine ring serves as an ideal handle for introducing additional pharmacophoric groups to create potent, multi-target hybrid molecules.

Future research in this area should focus on:

  • Expanding the diversity of substituents on both the quinoline and piperidine rings to explore new areas of chemical space.

  • Investigating modifications of the methylene linker to understand the impact of its length and rigidity on target binding.

  • Conducting in-depth mechanistic studies to identify the specific molecular targets of the most potent analogs.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their oral bioavailability, metabolic stability, and safety profiles.

By leveraging the SAR insights presented in this guide and pursuing these future directions, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Valasani, K. R., Vangavaragu, J. R., Day, V. W., & Yan, S. S. (2012). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry, 55(2), 733-744. [Link]

  • Berg, K., Hegde, P., Pujari, V., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(5), 606-618. [Link] [5]12. Wang, Y., Zhang, H., Li, J., et al. (2022). Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2244. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-((Quinolin-2-YL)methyl)piperidin-4-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-((Quinolin-2-YL)methyl)piperidin-4-one Executive Summary As drug development accelerates, the stewardship of complex N-heterocycles like 1-((Quinolin-2-YL)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-((Quinolin-2-YL)methyl)piperidin-4-one

Executive Summary As drug development accelerates, the stewardship of complex N-heterocycles like 1-((Quinolin-2-YL)methyl)piperidin-4-one requires rigorous safety and disposal protocols. Beyond its synthetic utility, this compound presents specific environmental and occupational hazards. This guide provides drug development professionals and laboratory scientists with a self-validating, field-proven methodology for the safe segregation, decontamination, and disposal of this chemical, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical & Hazard Profiling: The Causality of Disposal

To manage a chemical effectively, one must understand its molecular behavior. 1-((Quinolin-2-YL)methyl)piperidin-4-one combines a lipophilic, aromatic quinoline core with a basic piperidine ring.

  • Toxicological Profile: The quinoline scaffold is associated with hepatotoxicity and is classified by the EPA as a Group C possible human carcinogen[1]. Furthermore, quinoline derivatives are suspected of causing genetic defects and exhibit significant aquatic toxicity[2].

  • Reactivity Profile: The piperidine nitrogen imparts weak basicity, making the compound incompatible with strong acids (which can cause exothermic neutralization reactions) and strong oxidizers like peroxides and perchlorates, which pose an explosion hazard[3].

Table 1: Hazard Profile & Waste Segregation Parameters

ParameterCharacteristic / Quantitative DataOperational Implication
Chemical Class N-Heterocycle (Quinoline + Piperidine)Requires high-temp incineration to prevent toxic NOx emissions.
Toxicity Hepatotoxin; Oral Slope Factor: 3 per mg/kg-day[1]Mandates strict PPE (nitrile gloves, goggles) and zero-drain disposal.
Acid/Base Profile Weak Base (Piperidine nitrogen)Segregate from strong acids to prevent exothermic reactions.
Environmental High Aquatic ToxicityMust be collected as hazardous waste; no sewer discharge permitted.
Incompatibilities Strong oxidizers, strong acids[3]Segregate waste streams; do not mix with nitric acid or peroxides.

Standard Operating Procedure: Step-by-Step Disposal Protocol

A self-validating safety system relies on protocols that inherently prevent errors. The following steps ensure that 1-((Quinolin-2-YL)methyl)piperidin-4-one is completely isolated from the environment.

Phase 1: Solid Waste Containment Applicability: Pure compound powders, contaminated weighing boats, filter papers, and used PPE.

  • Collection: Gather all solid residues and contaminated consumables immediately after use to avoid generating airborne dust[2].

  • Containment: Place materials into a chemically compatible, sealable hazardous solid waste container (e.g., wide-mouth HDPE jar).

  • Labeling: Clearly label the container as "Hazardous Organic Solid Waste - Toxic N-Heterocycles (Quinoline Derivative)".

  • Storage: Store in a designated secondary containment tray away from light, moisture, and incompatible chemicals (oxidizers)[3].

Phase 2: Liquid Waste Segregation Applicability: Reaction mother liquors, HPLC fractions, and extraction solvents.

  • Segregation: Ensure the liquid waste container does not contain strong acids or oxidizers. Mixing basic piperidine derivatives with acidic waste can lead to dangerous pressurization.

  • Transfer: Use a dedicated funnel to transfer solutions containing 1-((Quinolin-2-YL)methyl)piperidin-4-one into a clearly labeled hazardous liquid waste jug[2].

  • Sealing: Cap the container tightly after each addition to prevent the escape of volatile solvent vapors.

Phase 3: Glassware Decontamination (The Triple-Rinse System) Causality: Because the compound is lipophilic, it adheres strongly to glass surfaces. Washing directly in a sink introduces the hepatotoxin to the municipal water supply. The triple-rinse system uses solvent affinity to transfer 100% of the residue into the hazardous waste stream.

  • First Rinse (Primary Solvation): Add a small volume of a polar aprotic solvent (e.g., Acetone) to the contaminated flask. Swirl vigorously to dissolve the bulk of the organic residue. Decant into the hazardous liquid waste container[2].

  • Second Rinse (Secondary Wash): Add a small volume of a polar protic solvent (e.g., Methanol) to capture any remaining polar intermediates. Swirl and decant into the liquid waste.

  • Third Rinse (Final Polish): Repeat the acetone rinse to ensure the glass is completely stripped of organics.

  • Validation: The glassware is now considered decontaminated and can be safely washed in the standard laboratory sink with aqueous detergents.

Logical Workflow for Disposal Decision-Making

G Start Waste Generation: 1-((Quinolin-2-YL)methyl)piperidin-4-one Decision Waste State? Start->Decision Solid Solid Waste (Powders, PPE, Paper) Decision->Solid Solid Liquid Liquid Waste (Mother Liquors, Fractions) Decision->Liquid Liquid Glass Contaminated Glassware Decision->Glass Glassware SolidCont Seal in Labeled Solid Waste Container Solid->SolidCont LiqCont Collect in Labeled Liquid Waste Jug Liquid->LiqCont Rinse Triple-Rinse Protocol (Acetone/MeOH) Glass->Rinse Incineration High-Temperature Incineration (>1100°C) at Licensed Facility SolidCont->Incineration LiqCont->Incineration Rinse->LiqCont Rinsate

Logical workflow for the segregation, decontamination, and disposal of quinoline derivative waste.

Regulatory & Compliance Framework: The Incineration Imperative

The ultimate disposal of 1-((Quinolin-2-YL)methyl)piperidin-4-one waste must be conducted through an approved and licensed hazardous waste disposal facility[2].

Due to the extreme thermal stability of the aromatic quinoline ring and the presence of nitrogen heteroatoms, standard landfilling or low-temperature burning is strictly prohibited. The EPA and international chemical safety guidelines mandate 4 as the only acceptable disposal option for this class of liquid organic hazardous wastes[4].

Combustion of these organic materials occurs in two stages. To achieve the required destruction and removal efficiency of >99.99%, incinerators must maintain temperatures of 1100 °C or higher[5]. This extreme heat, combined with sufficient oxygen and residence time, breaks the stable carbon-nitrogen bonds. Furthermore, modern incineration facilities utilize alkaline gas scrubbers to neutralize any nitrogen oxides (NOx) generated during the combustion of the piperidine and quinoline rings, preventing the release of toxic combustion by-products into the atmosphere[5].

By adhering strictly to this procedural guide, laboratories ensure that the ecological footprint of their drug development activities remains minimal, fostering a culture of uncompromising safety and environmental responsibility.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((Quinolin-2-YL)methyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-((Quinolin-2-YL)methyl)piperidin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.